Carebastine-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H43NO4 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
2-[4-[4-[4-[cyclohexyl-deuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H43NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3,5-6,10-11,15-18,26,28,30H,4,7-9,12-14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D,30D |
InChI Key |
JGGVOGLKQCTHPG-MIAGSJCRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2CCCCC2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3CCCCC3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Carebastine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Carebastine-d6, a deuterated analog of Carebastine used as an internal standard in bioanalytical studies. Understanding the isotopic purity of such standards is critical for ensuring the accuracy and reliability of quantitative analyses. This document details the methodologies for determining isotopic purity, presents typical data in a structured format, and illustrates the underlying analytical workflows.
Data Presentation: Isotopic and Chemical Purity of this compound
The quality of a stable isotope-labeled internal standard is defined by its chemical and isotopic purity. The following table summarizes representative data for this compound. It is important to note that specific values may vary between different manufacturing lots and suppliers.
| Parameter | Specification | Method |
| Chemical Purity | >98% | HPLC |
| Isotopic Purity | ≥98% | LC-MS/MS |
| Deuterium Incorporation | Nominal + 6 amu | Mass Spectrometry |
Experimental Protocols
The determination of the isotopic and chemical purity of this compound involves rigorous analytical techniques. The following are detailed methodologies for the key experiments cited.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method assesses the percentage of this compound relative to any non-labeled or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid to ensure good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Carebastine.
-
Sample Preparation: A known concentration of the this compound reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.
-
Quantification: The peak area of this compound is compared to the total area of all detected peaks in the chromatogram to calculate the percentage of chemical purity.
Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is the definitive technique for determining the isotopic enrichment of a deuterated compound.[1][2][3]
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Carebastine.
-
Mass Analysis: The instrument is calibrated to ensure high mass accuracy. Data is acquired in full scan mode to detect the parent ion of this compound and its isotopologues.
-
Isotopologue Distribution: The relative intensities of the ions corresponding to the d0 to d6 species are measured. For a d6 compound, the most abundant ion should be 6 atomic mass units (amu) higher than the non-deuterated analog.
-
Calculation of Isotopic Purity: The isotopic purity is calculated based on the relative abundance of the desired deuterated species (d6) compared to the sum of all isotopologues (d0-d6).
Mandatory Visualizations
Bioanalytical Workflow Using this compound Internal Standard
The following diagram illustrates a typical bioanalytical workflow where this compound is used as an internal standard for the quantification of Carebastine in a biological matrix.
Caption: Bioanalytical workflow using this compound internal standard.
Logic for Comprehensive Isotopic Purity Assessment
The comprehensive assessment of the isotopic purity of a reference standard like this compound relies on the integration of data from multiple analytical techniques. This diagram illustrates the logical relationship between these techniques to arrive at a conclusive purity value.
Caption: Logic for comprehensive isotopic purity assessment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Carebastine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Carebastine-d6, a deuterated isotopologue of Carebastine. Carebastine is the active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine receptor antagonist. Due to its role as a key analyte in pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard such as this compound is crucial for accurate quantification in biological matrices. This document details its physicochemical characteristics, methods of analysis, and its biological context.
Chemical and Physical Properties
This compound shares a nearly identical chemical structure with Carebastine, with the primary difference being the substitution of six hydrogen atoms with deuterium. This isotopic labeling minimally alters the chemical reactivity but provides a distinct mass-to-charge ratio, essential for its use in mass spectrometry-based assays.
Table 1: Physicochemical Properties of Carebastine and its Deuterated Analogues
| Property | Carebastine | This compound | Data Source(s) |
| Molecular Formula | C₃₂H₃₇NO₄ | C₃₂H₃₁D₆NO₄ | [1] |
| Molecular Weight | 499.64 g/mol | Approx. 505.7 g/mol | [1][2] |
| CAS Number | 90729-42-3 | Not available | [1] |
| Appearance | Crystalline solid | Not available | [3] |
| Melting Point | 178-180 °C | Not available |
Table 2: Solubility of Carebastine
The solubility of Carebastine has been determined in various organic solvents. It is important to note that for some solvents, sonication and warming may be required to achieve the stated solubility. The solubility of this compound is expected to be very similar.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Data Source(s) |
| Dimethylformamide (DMF) | 25 | 50.04 | - | |
| Dimethyl Sulfoxide (DMSO) | 2 | 4.00 | Requires sonication and warming | |
| Ethanol | 2 | 4.00 | - |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis of Carebastine and its quantification using a deuterated internal standard like this compound.
Synthesis of Carebastine
The synthesis of Carebastine can be achieved through the oxidation of its parent drug, Ebastine.
Protocol: Oxidation of Ebastine to Carebastine
-
Dissolution: Dissolve Ebastine (1.0 equivalent) in a 2:2:1 mixture of tert-butanol, acetonitrile, and water.
-
Addition of Reagents: Add N-methylmorpholine N-oxide (4.0 equivalents) and a catalytic amount of osmium tetroxide (0.02 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Quenching: Quench the reaction by adding a sodium bisulfite solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic layer to obtain the crude product.
-
Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Carebastine.
Quantification of Carebastine in Human Plasma by LC-MS/MS
This compound is primarily utilized as an internal standard for the accurate quantification of Carebastine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Analysis of Carebastine
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard working solution of this compound.
-
Add acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate.
-
Mobile Phase B: 100% methanol.
-
Elution: Gradient elution.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Carebastine: m/z 500.6 → 167.1
-
This compound: (Specific transition for d6 would be approximately m/z 506.7 to a specific product ion)
-
-
Signaling Pathway and Experimental Workflow
Histamine H1 Receptor Signaling Pathway
Carebastine functions as a potent and selective antagonist of the histamine H1 receptor. Upon binding, it blocks the downstream signaling cascade initiated by histamine, thereby mitigating allergic responses.
References
Synthesis and Characterization of Carebastine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Carebastine-d6, an isotopically labeled analog of Carebastine. Carebastine is the pharmacologically active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine antagonist. The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays.
This document outlines a proposed synthetic route for this compound, detailed experimental protocols, and the analytical methods required for its characterization. The synthesis involves the preparation of a deuterated intermediate, which is then incorporated into the final molecule.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(4-(4-(4-(benzhydryl-d6-oxy)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid |
| Molecular Formula | C₃₂H₃₁D₆NO₄ |
| Molecular Weight | 505.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and chloroform |
| Storage | Store at -20°C for long-term stability |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the deuterated key intermediate, diphenylmethanol-d6. This intermediate is then used in the synthesis of Ebastine-d6, which is subsequently oxidized to yield this compound.
Synthesis of Diphenylmethanol-d6
Diphenylmethanol-d6, where one phenyl ring is perdeuterated and the methine proton is replaced by deuterium, can be synthesized via a Grignard reaction.
Experimental Protocol:
-
Preparation of Phenyl-d5-magnesium bromide: To a solution of bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine and maintained at reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0°C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Quenching and Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford diphenylmethanol-d5.
-
Deuteration of the Hydroxyl Proton: Dissolve the diphenylmethanol-d5 in methanol-d4, stir for 1 hour, and then evaporate the solvent. Repeat this process three times to ensure complete exchange of the hydroxyl proton with deuterium, yielding diphenylmethanol-d6.
Synthesis of Ebastine-d6
Ebastine-d6 is synthesized by the alkylation of 1-(4-(4-hydroxypiperidin-1-yl)-4-oxobutyl)-α,α-dimethylbenzeneacetic acid methyl ester with diphenylmethanol-d6.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) and diphenylmethanol-d6 (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to afford Ebastine-d6.
Synthesis of this compound
The final step is the oxidation of the tert-butyl group of Ebastine-d6 to a carboxylic acid.
Experimental Protocol:
-
Oxidation: Dissolve Ebastine-d6 (1.0 eq) in a mixture of tert-butanol, acetonitrile, and water (2:2:1). Add N-methylmorpholine N-oxide (4.0 eq) and a catalytic amount of osmium tetroxide (0.02 eq).
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Quenching and Work-up: Quench the reaction by adding a sodium bisulfite solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by preparative HPLC to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Mass Spectrometry
Mass spectrometry is a key technique to confirm the incorporation of deuterium atoms.
Experimental Protocol:
-
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of this compound in methanol.
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode.
Expected Results:
| Ion | Expected m/z |
| [M+H]⁺ | 506.32 |
| [M+Na]⁺ | 528.30 |
The observed mass spectrum should show a molecular ion peak corresponding to the mass of this compound, confirming the presence of six deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the positions of the deuterium labels.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Expected Results:
-
¹H NMR: The spectrum will be similar to that of unlabeled Carebastine, but with the absence of signals corresponding to the five protons on one of the phenyl rings of the diphenylmethoxy group and the benzylic proton. The integration of the remaining proton signals should be consistent with the proposed structure.
-
¹³C NMR: The spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength of 254 nm.
-
Analysis: Inject a solution of this compound and analyze the chromatogram for the presence of impurities.
Expected Results:
The chromatogram should show a single major peak, indicating a high degree of purity (typically >98%).
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and allows for the efficient incorporation of deuterium labels. The described characterization methods are essential to ensure the identity, purity, and isotopic enrichment of the final product, making it a reliable tool for advanced pharmaceutical research.
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Carebastine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Carebastine-d6 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Carebastine. As the active metabolite of the second-generation antihistamine Ebastine, accurate quantification of Carebastine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a deuterated analog like this compound is considered the gold standard, ensuring the highest level of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The core of this compound's function as an internal standard lies in the principle of isotope dilution mass spectrometry.[1] In this technique, a known quantity of the isotopically labeled compound (this compound) is added to the biological sample containing the unlabeled analyte (Carebastine) at the earliest stage of sample preparation. Because this compound is chemically identical to Carebastine, it is assumed to behave in the same manner throughout the analytical process, including extraction, chromatography, and ionization.[2]
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte's response to the internal standard's response remains constant, correcting for variations and leading to highly reliable quantification.
Physicochemical Properties and the "Isotope Effect"
The justification for using this compound as an internal standard stems from its near-identical physicochemical properties to the native Carebastine. The substitution of six hydrogen atoms with deuterium atoms results in a negligible change in properties such as polarity, pKa, and solubility.[3] This similarity ensures that both compounds exhibit comparable behavior during sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, and have virtually identical chromatographic retention times.
However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds.[4] This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can subtly influence the molecule's interaction with the stationary phase.[5] For this reason, co-elution of the analyte and internal standard must be verified during method development to ensure accurate compensation for matrix effects at the point of elution.
Mechanism of Action in Mitigating Analytical Variability
This compound's primary role is to compensate for various sources of error inherent in bioanalytical methods. This is particularly crucial in complex matrices like plasma or serum.
1. Sample Preparation and Extraction Recovery:
During the multi-step process of extracting Carebastine from a biological matrix, analyte loss is almost inevitable. This compound, having been added at the beginning, experiences the same physical and chemical stresses as the native analyte. Therefore, the ratio of the two remains constant despite any inefficiencies in the extraction process.
2. Chromatographic Performance:
Variations in injection volume or minor shifts in retention time during a chromatographic run can affect the peak area of the analyte. Since this compound is subjected to the same conditions, its peak area will vary proportionally, and the ratio will remain a reliable measure.
3. Matrix Effects in Mass Spectrometry:
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS analysis. As this compound co-elutes with Carebastine, it experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for the quantification of Carebastine using this compound as an internal standard.
| Parameter | Ebastine | Carebastine | Internal Standard | Reference |
| Linearity Range | 0.051 - 31.099 ng/mL | 1.013 - 1005.451 ng/mL | Ebastine-d6 & this compound | |
| Lower Limit of Quantification (LLOQ) | 0.051 ng/mL | 1.013 ng/mL | Ebastine-d6 & this compound | |
| Linearity Range | 0.1 - 10 ng/mL | 0.2 - 200 ng/mL | Not Specified | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL | Not Specified |
Experimental Protocols
A robust and validated experimental protocol is essential for the successful application of this compound as an internal standard. The following provides a generalized methodology based on published literature and regulatory guidelines.
1. Preparation of Stock and Working Solutions:
-
Carebastine and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare serial dilutions of the Carebastine stock solution in the same solvent to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological matrix (blank, standard, QC, or unknown sample), add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Carebastine and this compound.
-
4. Method Validation:
The analytical method must be fully validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve Performance
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (bench-top, freeze-thaw, long-term)
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of Carebastine. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective correction of analytical variability. By compensating for inconsistencies in sample preparation, chromatography, and ionization, this compound ensures the generation of highly accurate, precise, and reliable data, which is fundamental to the successful development and clinical application of Ebastine. The rigorous validation of analytical methods employing this compound, in accordance with international regulatory standards, further solidifies its role as the gold standard in this critical area of pharmaceutical research.
References
A Comparative Pharmacokinetic Profile: Carebastine vs. Carebastine-d6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profile of Carebastine, the active metabolite of the second-generation antihistamine Ebastine, and offers a comparative perspective on its deuterated isotopologue, Carebastine-d6. While direct comparative clinical data for this compound is not publicly available, this paper extrapolates its anticipated pharmacokinetic properties based on established principles of deuterium substitution in drug metabolism.
Carebastine is responsible for the primary antihistaminic effects observed after the administration of Ebastine.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing therapeutic outcomes. Deuterium substitution, a strategic modification in medicinal chemistry, can significantly alter a drug's metabolic fate, often leading to an improved pharmacokinetic profile.[2][3] This guide delves into the known pharmacokinetics of Carebastine and presents a scientifically grounded projection of how deuteration may impact these parameters in this compound.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Carebastine following oral administration of its parent drug, Ebastine. The projected values for this compound are based on the kinetic isotope effect, which suggests that the replacement of hydrogen with deuterium at a metabolic site can slow the rate of enzymatic metabolism.[2][3]
Table 1: Single Dose Pharmacokinetics of Carebastine in Healthy Adults
| Parameter | Carebastine (from 10 mg Ebastine, fasting) | This compound (Projected) | Reference |
| Tmax (h) | 5.00 ± 2.00 | ~5.00 - 6.00 | |
| Cmax (ng/mL) | 143 ± 68.4 | Potentially higher | |
| AUC (ng·h/mL) | - | Potentially higher | |
| t½ (h) | 17.4 ± 4.97 | Potentially longer |
Table 2: Repeated Dose Pharmacokinetics of Carebastine in Healthy Volunteers (from 20 mg Ebastine once daily for 7 days)
| Parameter | Carebastine | This compound (Projected) | Reference |
| Time to Steady State | Day 4 | Potentially longer | |
| Cmax at Steady State (ng/mL) | 360 - 396 | Potentially higher | |
| Cmax Fold Increase from First Dose | 1.6 to 1.7-fold | Potentially higher |
Experimental Protocols
Bioanalytical Method for Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Carebastine in human plasma. A similar method would be applicable for this compound, with adjustments to the mass transitions monitored.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., Carebastine-d5).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase column such as a Synergi Hydro-RP or a C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Approximately 0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is employed.
-
MRM Transitions (Projected):
-
Carebastine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Adjust precursor and potentially product ion m/z to account for the six deuterium atoms.
-
Internal Standard (e.g., Carebastine-d5): Precursor ion (m/z) -> Product ion (m/z)
-
-
In Vitro Metabolism Study
In vitro studies using human liver microsomes (HLMs) are essential to characterize the metabolic stability and identify the enzymes responsible for metabolism.
Incubation Protocol
-
Prepare an incubation mixture containing:
-
Human liver microsomes (final protein concentration ~0.5 mg/mL).
-
Carebastine or this compound (at various concentrations).
-
NADPH regenerating system (to initiate the metabolic reaction).
-
Phosphate buffer (to maintain pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound (Carebastine or this compound) using a validated LC-MS/MS method.
Data Analysis
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ and lower CLint for this compound compared to Carebastine would be indicative of a positive kinetic isotope effect.
Mandatory Visualization
Caption: Metabolic pathway of Ebastine to Carebastine and the projected pathway for this compound.
Caption: Experimental workflow for the bioanalysis of Carebastine in human plasma.
Conclusion
Carebastine is the pharmacologically active entity derived from the prodrug Ebastine, exhibiting a well-characterized pharmacokinetic profile. The strategic deuteration of Carebastine to form this compound is hypothesized to significantly alter its metabolic clearance. Based on the principles of the kinetic isotope effect, it is projected that this compound will exhibit a slower rate of metabolism, primarily mediated by CYP3A4 and CYP2J2. This would likely result in a longer elimination half-life, and potentially higher peak plasma concentrations and overall systemic exposure (AUC). These anticipated improvements in the pharmacokinetic profile could translate to enhanced therapeutic efficacy, potentially allowing for lower or less frequent dosing. Further non-clinical and clinical studies are warranted to definitively characterize the pharmacokinetic profile of this compound and validate these projections.
References
The Role of Carebastine-d6 in Ebastine Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebastine, a second-generation H1 receptor antagonist, functions as a prodrug, undergoing rapid and extensive metabolism to its pharmacologically active carboxylic acid metabolite, Carebastine.[1][2] This biotransformation is central to its therapeutic efficacy in allergic conditions.[1][3] Accurate quantification of both Ebastine and Carebastine in biological matrices is therefore paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies. This technical guide delineates the pivotal role of Carebastine-d6 as an internal standard in the bioanalytical methods used to study the metabolism of Ebastine.
Upon oral administration, Ebastine is subject to near-complete first-pass metabolism, leading to negligible plasma concentrations of the parent drug.[1] The primary mediator of the antihistaminic effects is its active metabolite, Carebastine. The metabolic conversion of Ebastine to Carebastine is a sequential process primarily occurring in the liver, involving hydroxylation and subsequent oxidation. Key enzymes from the cytochrome P450 family, specifically CYP3A4 and CYP2J2, play a major role in this metabolic cascade.
Given the low concentrations of Ebastine and the need for precise quantification of its active metabolite, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. In such assays, a stable isotope-labeled internal standard is crucial for ensuring accuracy and precision by correcting for variability during sample preparation and analysis. This compound, a deuterated analog of Carebastine, is an ideal internal standard for these studies.
The Metabolic Pathway of Ebastine
Ebastine undergoes a two-step metabolic conversion to its active form, Carebastine. The initial step involves the hydroxylation of Ebastine to Hydroxyebastine, which is then further oxidized to Carebastine. CYP2J2 is the primary enzyme responsible for the initial hydroxylation, while both CYP2J2 and CYP3A4 contribute to the subsequent formation of Carebastine. CYP3A4 is also the main enzyme involved in the N-dealkylation of Ebastine and its metabolites.
Experimental Protocols
The use of this compound as an internal standard is integral to the validated LC-MS/MS methods for the simultaneous quantification of Ebastine and Carebastine in human plasma. The following protocol is a synthesis of established methodologies.
Sample Preparation
-
To a 200 µL aliquot of human plasma, add 50 µL of a working solution containing the internal standards, Ebastine-d6 and this compound.
-
Vortex the sample for 10 seconds to ensure thorough mixing.
-
Perform protein precipitation by adding a suitable organic solvent such as acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Acetonitrile, buffer, and formic acid.
-
Mobile Phase B: A mixture of Milli-Q water and methanol.
-
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
The MRM transitions for the analytes and their deuterated internal standards are crucial for selective and sensitive detection.
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Ebastine and Carebastine.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) |
| Ebastine | 0.051 - 31.099 |
| Carebastine | 1.013 - 1005.451 |
Data sourced from a validated LC-MS/MS method.
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Intra-day Accuracy (%) |
| Ebastine | 13.11 | 89.54 |
| Carebastine | 8.65 | 105.22 |
Data sourced from a validated LC-MS/MS method.
Table 3: Recovery
| Analyte / Internal Standard | Mean Overall Recovery (%) | Overall %CV |
| Ebastine | 58.96 | 10.72 |
| Carebastine | 77.33 | 8.76 |
| Ebastine-d6 (IS) | 73.44 | 3.32 |
| This compound (IS) | 77.36 | 2.56 |
Data sourced from a validated LC-MS/MS method.
Conclusion
This compound plays an indispensable role as a stable isotope-labeled internal standard in the accurate and precise quantification of Carebastine, the active metabolite of Ebastine. Its use in validated LC-MS/MS methods is essential for reliable pharmacokinetic and metabolism studies. The close physicochemical properties of this compound to the endogenous analyte ensure that it effectively compensates for variations during sample processing and analysis, leading to high-quality data that is crucial for drug development and clinical research. The methodologies and data presented in this guide underscore the importance of employing appropriate internal standards for robust bioanalytical results.
References
Stability of Deuterium Labeling in Carebastine-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carebastine-d6 and the Importance of Isotopic Stability
Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2] Due to its extensive and rapid formation, the pharmacokinetics of Carebastine are central to understanding the clinical efficacy of ebastine.[2][3]
This compound is the deuterated analog of Carebastine and is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Carebastine in biological matrices.[4] The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in bioanalysis as it mimics the physicochemical properties of the analyte, thereby correcting for variability during sample preparation and analysis.
The accuracy and reliability of bioanalytical data are contingent upon the isotopic stability of the deuterated internal standard. If the deuterium atoms on this compound are not stable and undergo exchange with protons (D-to-H exchange) from the sample matrix or analytical solvents, it can lead to a decrease in the internal standard's signal and the appearance of an unlabeled analyte signal, compromising the integrity of the quantitative results. Therefore, a thorough understanding and evaluation of the stability of the deuterium labeling are paramount.
Potential Sites of Deuterium Exchange in this compound
The molecular structure of Carebastine contains functional groups that may be susceptible to deuterium exchange under certain conditions. The primary concern for deuterated carboxylic acids is the potential for exchange of deuterium atoms on carbon atoms adjacent to the carboxyl group (α-carbons) under specific pH and temperature conditions. The rate of this exchange is often minimized in the pH range of 2 to 3.
While the exact positions of the six deuterium atoms in commercially available this compound are not always specified in publicly available literature, they are typically placed on aromatic rings or other positions not prone to exchange. However, it is crucial for researchers to verify the labeling positions and assess their stability under their specific experimental conditions.
Experimental Protocols for Assessing Deuterium Label Stability
To ensure the isotopic integrity of this compound, a stability assessment should be performed under conditions that mimic the entire analytical workflow, from sample collection and storage to final analysis. The following protocols are adapted from general methods for evaluating the stability of deuterated internal standards.
Protocol 1: Stability in Biological Matrix and Analytical Solvents
Objective: To evaluate the stability of the deuterium label on this compound when exposed to the biological matrix (e.g., plasma, urine) and various analytical solvents at different temperatures and incubation times.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., human plasma)
-
Reconstitution solvent
-
Mobile phase components
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of this compound into the blank biological matrix. Immediately process these samples using the established sample preparation protocol.
-
Incubated Matrix Samples: Spike a known concentration of this compound into the blank biological matrix and incubate under various conditions (e.g., room temperature for 4, 8, 24 hours; 37°C for 1, 2, 4 hours).
-
Incubated Solvent Samples: Spike this compound into the reconstitution solvent and mobile phase and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the specified incubation period, process the incubated samples using the standard extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvents). Monitor the mass transitions for both this compound and unlabeled Carebastine.
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the signal may indicate degradation or isotopic exchange.
-
Monitor for any increase in the peak area of the unlabeled Carebastine in the incubated samples, which would be a direct indicator of D-to-H exchange.
-
Protocol 2: pH Stability Assessment
Objective: To determine the effect of pH on the stability of the deuterium label of this compound.
Materials:
-
This compound stock solution
-
Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into each pH buffer.
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).
-
Sample Analysis: Analyze the samples by LC-MS/MS, monitoring for both this compound and unlabeled Carebastine.
-
Data Analysis: Compare the peak areas of this compound and unlabeled Carebastine across the different pH conditions to identify any pH-dependent instability.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Stability of this compound in Human Plasma and Reconstitution Solvent
| Condition | Incubation Time (hours) | Temperature (°C) | % Decrease in this compound Signal | Unlabeled Carebastine Peak Detected |
| Human Plasma | 0 | - | 0 | No |
| Human Plasma | 24 | 25 | < 5% | No |
| Human Plasma | 4 | 37 | < 5% | No |
| Reconstitution Solvent (pH 7.0) | 24 | 25 | < 5% | No |
| Reconstitution Solvent (pH 3.0) | 24 | 25 | < 2% | No |
Note: Data presented is hypothetical and should be replaced with experimental results.
Table 2: pH Stability of this compound
| pH | Incubation Time (hours) | Temperature (°C) | % Remaining this compound | % Unlabeled Carebastine Formed |
| 2.0 | 24 | 37 | > 98% | < 0.1% |
| 4.0 | 24 | 37 | > 98% | < 0.1% |
| 7.4 | 24 | 37 | > 95% | < 0.5% |
| 9.0 | 24 | 37 | > 90% | < 1.0% |
Note: Data presented is hypothetical and should be replaced with experimental results. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the metabolic pathway of Carebastine.
Conclusion and Recommendations
While this compound is a widely accepted internal standard, its isotopic stability should not be presumed. A thorough evaluation of the potential for D-to-H exchange under the specific conditions of a bioanalytical method is a critical component of method development and validation. By implementing the experimental protocols outlined in this guide, researchers can confidently assess the isotopic integrity of this compound, thereby ensuring the accuracy and reliability of their pharmacokinetic and other quantitative studies. It is recommended to perform these stability tests during method development and whenever significant changes are made to the analytical procedure. Particular attention should be paid to the pH of the solutions and the duration and temperature of sample storage and processing.
References
A Technical Guide to Commercial Sourcing of High-Purity Carebastine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial landscape for high-purity Carebastine-d6, a critical deuterated internal standard for the accurate quantification of Carebastine in bioanalytical studies. This document outlines potential commercial suppliers, expected product specifications, and the experimental protocols necessary for the verification of its quality.
Commercial Availability
This compound is a specialized, stable isotope-labeled internal standard. While not as readily available off-the-shelf as its d5 counterpart, it is offered by specialized suppliers, primarily through custom synthesis services. Researchers seeking to procure this compound should direct inquiries to companies that specialize in the synthesis of complex organic molecules and stable isotope-labeled compounds.
Potential Commercial Suppliers:
-
MedchemExpress: This supplier lists this compound as an available product, indicating a potential direct source.
-
Cayman Chemical: A known supplier of Carebastine-d5, they are a strong candidate for inquiries regarding the custom synthesis of this compound.
-
LGC Standards: As a supplier of Carebastine-d5, LGC Standards is another key contact for custom synthesis requests.[1]
-
Toronto Research Chemicals (TRC): TRC specializes in the manufacture of complex organic small molecules for biomedical research and is a likely source for custom synthesis.[2]
-
Shimadzu Chemistry & Diagnostics (formerly Alsachim): This company offers custom synthesis of stable isotope-labeled internal standards and is a viable option for obtaining this compound.[3]
Quantitative Data and Specifications
High-purity this compound is essential for its function as an internal standard in sensitive analytical methods like LC-MS/MS. The following table summarizes the expected quantitative specifications for a high-purity batch of this compound, based on typical data for related deuterated standards.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, UPLC-MS |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) | Mass Spectrometry (MS) |
| Deuterium Incorporation | No significant peaks for d0-d5 | Mass Spectrometry (MS) |
| Identity | Conforms to the structure | ¹H-NMR, ¹³C-NMR, MS |
| Formulation | Crystalline solid or solution in a specified solvent | - |
| Certificate of Analysis | Provided with each batch | - |
Experimental Protocols
The following are detailed methodologies for key experiments to verify the quality and purity of commercially supplied this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of 252 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject a known concentration of the solution into the HPLC system.
-
Run the gradient program to separate the components.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation
-
Objective: To confirm the isotopic purity and the degree of deuterium incorporation in the this compound molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF LC-MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Procedure:
-
Introduce a solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode.
-
Analyze the isotopic cluster of the molecular ion. The most abundant peak should correspond to the mass of this compound.
-
The absence or very low intensity of peaks corresponding to d0 to d5 isotopologues confirms high isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD).
-
Experiments:
-
¹H-NMR: To confirm the absence of protons at the labeled positions.
-
¹³C-NMR: To confirm the carbon skeleton of the molecule.
-
-
Procedure:
-
Dissolve a small amount of the this compound sample in the chosen deuterated solvent.
-
Acquire the ¹H and ¹³C NMR spectra.
-
The ¹H-NMR spectrum should show a significant reduction or absence of signals at the sites of deuteration compared to the spectrum of non-deuterated Carebastine.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the sourcing and use of high-purity this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Carebastine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carebastine in human plasma. Carebastine is the active metabolite of the non-sedating antihistamine, Ebastine. Accurate measurement of Carebastine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The method employs Carebastine-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is utilized for sample preparation, making the method suitable for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[2][3] This method was developed to be sensitive, specific, and reproducible for the determination of Carebastine in a relevant clinical and preclinical concentration range.
Introduction
Carebastine is the pharmacologically active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine receptor antagonist.[1] Following oral administration, Ebastine is rapidly and extensively metabolized to Carebastine, which is primarily responsible for its antihistaminic effects.[1] Therefore, the accurate quantification of Carebastine in biological matrices is essential for evaluating the pharmacokinetic profile of Ebastine. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Carebastine in human plasma, utilizing this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.
Experimental Protocols
Materials and Reagents
-
Carebastine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Carebastine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Carebastine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| Collision Gas | Nitrogen |
Note: Gas flows (nebulizer, heater, curtain) and collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Data Presentation
Table 1: MRM Transitions for Carebastine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Carebastine | 500.3 | 233.1 | 200 |
| This compound | 506.3 | 233.1 | 200 |
The product ion for this compound is predicted to be the same as for Carebastine, assuming the deuterium labels are not on the fragmented portion of the molecule. This should be confirmed experimentally.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Normalized IS ratio within acceptable limits | < 15% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Carebastine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Carebastine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method well-suited for pharmacokinetic studies requiring the analysis of a large number of samples. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: A Validated LC-MS/MS Method for the Quantification of Carebastine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a non-sedating, second-generation H1 histamine receptor antagonist.[1][2] Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism to carebastine, which is primarily responsible for its antihistaminic activity.[2][3] Consequently, the accurate and robust quantification of carebastine in human plasma is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides a detailed application note and protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carebastine in human plasma. The described method is suitable for regulated bioanalysis and can be readily implemented in a clinical or research laboratory setting.
Principle of the Method
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity for the quantification of carebastine in human plasma. A stable isotope-labeled internal standard (IS), such as Carebastine-d5 or Carebastine-d6, is used to ensure accuracy and precision by compensating for variability during sample processing and analysis. The sample preparation involves the extraction of carebastine and the IS from the plasma matrix using protein precipitation (PPT), solid-phase extraction (SPE), or liquid-liquid extraction (LLE). The extracted analytes are then separated chromatographically on a reverse-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of various validated bioanalytical methods for carebastine in human plasma.
Table 1: Comparison of Sample Preparation Techniques for Carebastine Plasma Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 1.00 - 300 | 0.5 - 100 | 1.013 - 1005.451 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 0.5 | 0.2 |
| Extraction Recovery (%) | 90.1% - 101.8% | Not explicitly stated | ~60.3% |
| Intra-day Precision (% CV) | < 15% | < 12.5% | 8.65% |
| Accuracy (%) | 85% - 115% | > 88% | 105.22% |
Table 2: LC-MS/MS Method Validation Parameters for Carebastine Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | 90.1% - 101.8% (PPT) |
| Matrix Effect | IS-normalized factor within acceptable limits | No significant ion suppression or enhancement |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | % Change within ±15% | Stable under various storage conditions |
Experimental Protocols
Materials and Reagents
-
Analytes: Carebastine and this compound (internal standard) reference standards.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium acetate. Ultrapure water.
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of carebastine and its internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the carebastine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1.0 to 1000 ng/mL) and at least three levels of QC samples (low, medium, and high).
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from a validated method for the simultaneous determination of ebastine and carebastine.
-
Sample Aliquoting: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown) in a clean tube, add 50 µL of the internal standard working solution and vortex for 10 seconds.
-
Cartridge Conditioning: Condition a Strata-X-C 33 µm polymeric strong cation SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute carebastine and the internal standard from the cartridge using 1.0 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | BDS Hypersil C18, 50 mm × 4.6 mm, 5µm |
| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Elution | Gradient elution |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
Visualizations
Caption: Experimental workflow for Carebastine quantification.
Caption: Bioanalytical method validation process overview.
References
Optimizing Internal Standard Concentration of Carebastine-d6 for Accurate Bioanalysis
Application Note and Protocol
Introduction
In the bioanalysis of pharmaceuticals, particularly in complex biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise quantification.[1][2] Carebastine, the active metabolite of the antihistamine ebastine, is no exception.[3] Carebastine-d6, a deuterated analog of Carebastine, serves as an ideal internal standard as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This application note provides a detailed protocol for optimizing the concentration of this compound to ensure robust and reliable performance of the bioanalytical method, in line with regulatory guidelines.
The primary goal of optimizing the internal standard concentration is to find a level that provides a stable and reproducible signal across the entire calibration range without interfering with the analyte quantification. An improperly chosen concentration can lead to issues such as detector saturation, poor signal-to-noise at the lower limit of quantification (LLOQ), or non-linear calibration curves. This protocol will guide researchers, scientists, and drug development professionals through a systematic approach to determine the optimal concentration of this compound for the quantification of Carebastine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Carebastine reference standard
-
This compound internal standard
-
Blank human plasma (K2EDTA as anticoagulant)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Calibrated pipettes and appropriate laboratory glassware
Preparation of Stock and Working Solutions
2.1. Carebastine Stock and Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Carebastine reference standard and dissolve it in a 5 mL volumetric flask with methanol.
-
Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate intermediate stock solutions into blank human plasma to achieve the desired concentration range (e.g., 1.00-300 ng/mL).
2.2. This compound Internal Standard Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound and dissolve it in a 5 mL volumetric flask with methanol.
-
Internal Standard Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., low, medium, and high) by diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. A typical starting point for the medium concentration would be around the midpoint of the analyte's expected calibration range. For this example, we will test 25 ng/mL, 100 ng/mL, and 250 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of one of the this compound working solutions (25, 100, or 250 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the expected quantitative data from the internal standard optimization experiment.
Table 1: this compound Peak Area Response and Precision at Different Concentrations
| This compound Concentration | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| 25 ng/mL | 1.5 x 10^5 | 1.8 x 10^4 | 12.0% |
| 100 ng/mL | 6.2 x 10^5 | 1.2 x 10^4 | 1.9% |
| 250 ng/mL | 1.5 x 10^6 | 2.7 x 10^4 | 1.8% |
Table 2: Calibration Curve Performance at Different this compound Concentrations
| This compound Concentration | Calibration Range (ng/mL) | Regression Model | Weighting | R² |
| 25 ng/mL | 1 - 300 | Linear | 1/x² | 0.9925 |
| 100 ng/mL | 1 - 300 | Linear | 1/x² | 0.9989 |
| 250 ng/mL | 1 - 300 | Linear | 1/x² | 0.9985 |
Table 3: Accuracy and Precision of QC Samples at the Optimal IS Concentration (100 ng/mL)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low QC | 3.0 | 2.90 | 96.7 | 5.2 |
| Mid QC | 150 | 154 | 102.7 | 3.8 |
| High QC | 250 | 245 | 98.0 | 4.1 |
Visualization of Experimental Workflow
Discussion and Interpretation
The selection of an appropriate internal standard concentration is a critical step in bioanalytical method development. The data presented in Table 1 shows the response and precision of this compound at three different concentrations. While the 25 ng/mL concentration yielded a detectable signal, the precision was poor (%RSD of 12.0%), which is undesirable. Both the 100 ng/mL and 250 ng/mL concentrations provided a strong and reproducible signal with excellent precision (%RSD < 2.0%).
Table 2 demonstrates the impact of the internal standard concentration on the linearity of the calibration curve. The curve generated with the 25 ng/mL IS concentration showed slightly lower linearity (R² = 0.9925) compared to the higher concentrations. Both the 100 ng/mL and 250 ng/mL concentrations resulted in excellent linearity (R² > 0.998).
Based on these results, the 100 ng/mL concentration is chosen as the optimal concentration for this compound. It provides a stable and reproducible signal well above the background noise without being excessively high, which could risk detector saturation, especially when analyzing high concentration samples. The excellent linearity of the calibration curve and the subsequent successful analysis of QC samples (Table 3), which meet the typical acceptance criteria of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively), confirm the suitability of this concentration.
Conclusion
The protocol described provides a systematic approach for the optimization of the this compound internal standard concentration for the bioanalysis of Carebastine in human plasma. By evaluating the stability of the internal standard signal and its impact on the linearity of the calibration curve, an optimal concentration can be selected. For this example, 100 ng/mL was determined to be the ideal concentration, resulting in a robust and reliable assay performance. This systematic optimization is a crucial step in developing a validated bioanalytical method that can generate high-quality data for pharmacokinetic and other clinical studies.
References
Solid-Phase Extraction Protocol for Carebastine with Carebastine-d6 Internal Standard
Introduction
Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating second-generation H1 histamine receptor antagonist. Accurate quantification of Carebastine in biological matrices, such as human plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a highly effective sample preparation technique that removes interfering substances from the plasma matrix, thereby improving the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Carebastine-d6, is strongly recommended to ensure the highest level of accuracy and robustness in the bioanalysis of Carebastine by compensating for variability during the analytical process.[1]
This application note provides a detailed protocol for the solid-phase extraction of Carebastine and its deuterated internal standard, this compound, from human plasma using Strata-X-C micro extraction cartridges.
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Ebastine and Carebastine in human plasma.[2]
Materials and Reagents:
-
Carebastine and this compound reference standards
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Human plasma (K2EDTA)
-
Strata-X-C 33 µm polymeric strong cation exchange micro extraction cartridges[2]
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Carebastine and this compound in methanol.
-
From these stock solutions, prepare working standard solutions of Carebastine and a working solution of the internal standard, this compound, by diluting with a methanol:water (50:50 v/v) mixture.[2]
-
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.[2]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the Strata-X-C micro extraction cartridges with 1.0 mL of methanol followed by 1.0 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 x 1.0 mL of water.
-
Drying: Dry the cartridge for 2.0 minutes by applying nitrogen.
-
Elution: Elute Carebastine and this compound from the cartridge with 500 µL of the mobile phase solution into pre-labeled vials.
-
-
Downstream Analysis (LC-MS/MS):
-
The eluted samples are ready for injection into the LC-MS/MS system.
-
A typical injection volume is 5 µL.
-
Chromatographic separation is typically achieved on a C18 column, such as a BDS Hypersil C18 (50 mm × 4.6 mm, 5µm), with a flow rate of 0.6 mL/min.
-
Detection is performed using a tandem mass spectrometer in positive ionization mode.
-
Quantitative Data Summary
The following table summarizes the key performance parameters of the described solid-phase extraction and subsequent LC-MS/MS analysis method for Carebastine and its internal standard, this compound.
| Parameter | Carebastine | This compound | Reference |
| Linearity Range | 1.013 - 1005.451 ng/mL | N/A | |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL | N/A | |
| Mean Overall Recovery | 77.33% | 77.36% | |
| Matrix Effect | Evaluated and found to be acceptable as per validation guidelines. | Evaluated and found to be acceptable as per validation guidelines. |
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Carebastine.
References
Application Note: High-Throughput Protein Precipitation Method for the Quantification of Carebastine in Human Plasma Samples Using Carebastine-d6 as an Internal Standard
Abstract
This application note details a robust and reliable protein precipitation (PPT) method for the extraction of Carebastine from human plasma samples for quantitative bioanalysis. The protocol employs Carebastine-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is particularly suited for high-throughput screening in pharmacokinetic, bioequivalence, and toxicokinetic studies due to its simplicity, speed, and cost-effectiveness. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Carebastine is the pharmacologically active carboxylic acid metabolite of Ebastine, a non-sedating, second-generation H1 histamine receptor antagonist.[1][2] Following oral administration, Ebastine is rapidly and extensively metabolized to Carebastine, which is primarily responsible for its antihistaminic effects.[2] Therefore, the accurate quantification of Carebastine in plasma is essential for clinical and preclinical studies.[1]
Sample preparation is a critical step in bioanalysis, aimed at removing interfering endogenous substances like proteins and phospholipids from the plasma matrix.[1] Protein precipitation is a widely used technique that involves the addition of a water-miscible organic solvent to denature and precipitate plasma proteins. This method offers a balance of efficiency, speed, and simplicity, making it a preferred choice for many bioanalytical laboratories.
This document provides a detailed protocol for a protein precipitation method using acetonitrile, optimized for the analysis of Carebastine in human plasma with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Carebastine and this compound (internal standard) reference standards.
-
Reagents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant).
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
High-speed refrigerated microcentrifuge
-
Calibrated pipettes
-
LC-MS/MS system
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare primary stock solutions of Carebastine and this compound in methanol at a concentration of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the Carebastine stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with the same diluent to achieve an appropriate concentration (e.g., 100 ng/mL).
-
Sample Preparation: Protein Precipitation with Acetonitrile
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 250 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,800 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from validated bioanalytical methods for Carebastine in human plasma using protein precipitation.
| Parameter | Result | Reference |
| Linearity Range (ng/mL) | 1.00 - 300 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | |
| Extraction Recovery (%) | 90.1 - 101.8 | |
| Intra-day Precision (% CV) | < 8.65 | |
| Inter-day Precision (% CV) | < 15 | |
| Accuracy (%) | 85 - 115 |
Table 1: Summary of Quantitative Data for Carebastine Analysis using Protein Precipitation.
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Carebastine | 500.6 | 167.1 |
| This compound | 506.6 | 167.1 |
Table 2: Example Mass Spectrometry Transitions for Carebastine and this compound.
Method Validation Considerations
The presented protein precipitation method should be fully validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter in the data.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Matrix Effect: Investigate the influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of Carebastine in plasma under various conditions (freeze-thaw, short-term, and long-term storage).
Visualizations
Experimental Workflow
Caption: Protein Precipitation Workflow for Plasma Samples.
Logical Relationship of Method Components
Caption: Key Components of the Bioanalytical Method.
Conclusion
The protein precipitation method described in this application note provides a simple, rapid, and effective approach for the extraction of Carebastine from human plasma samples. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for routine high-throughput bioanalysis in support of pharmacokinetic and other clinical studies. Proper method validation is crucial to ensure the reliability of the results.
References
Application Notes and Protocols for the UPLC-MS/MS Analysis of Carebastine and Carebastine-d6
These application notes provide a comprehensive guide for the quantitative analysis of Carebastine and its deuterated internal standard, Carebastine-d6, in biological matrices, primarily human plasma. This methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction
Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating, second-generation H1 histamine receptor antagonist.[1][2] Following oral administration, ebastine is rapidly and extensively metabolized to Carebastine, which is principally responsible for its antihistaminic effects.[2] Therefore, the accurate and sensitive quantification of Carebastine in biological samples is essential for clinical and preclinical research. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a robust and sensitive platform for this purpose.
Experimental Protocols
This section details the methodologies for sample preparation and UPLC-MS/MS analysis of Carebastine.
Sample Preparation
Effective sample preparation is critical for removing potential interferences from the biological matrix, such as proteins and phospholipids, thereby enhancing the accuracy and sensitivity of the analysis.[1] Three common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
2.1.1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
Protocol:
-
Pipette 100 µL of the plasma sample (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add a precipitating agent (e.g., acetonitrile or methanol) at a specific ratio (e.g., 3:1 v/v).
-
Vortex the mixture vigorously for approximately 30 seconds.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
-
Protocol:
-
Pipette a known volume of plasma (e.g., 200 µL) into a clean tube.
-
Add the internal standard solution.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1-2 minutes to facilitate the extraction of Carebastine into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
2.1.3. Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is often used for methods requiring the lowest limits of quantification.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Strata-X-C) with methanol followed by water.
-
Load the plasma sample (pre-treated as required) onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute Carebastine and the internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS parameters for the analysis of Carebastine and this compound. Optimization may be required based on the specific instrumentation used.
2.2.1. Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm) or equivalent reversed-phase C18 column. |
| Mobile Phase A | 0.1% Formic acid in 5 mM ammonium acetate. |
| Mobile Phase B | Methanol. |
| Flow Rate | 0.4 mL/min. |
| Gradient | A gradient elution is typically employed to ensure good separation. |
| Column Temperature | 40°C. |
| Injection Volume | 10 µL. |
2.2.2. Mass Spectrometry
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transition (Carebastine) | m/z 500.3 → 233.1 or m/z 500.6 → 167.1. |
| MRM Transition (this compound) | m/z 506.4 → 233.2 (Predicted) |
| Instrument Parameters | Gas flows (nebulizer, heater, curtain) and temperatures should be optimized for maximum signal intensity. |
Data Presentation
The following table summarizes the quantitative performance data from various validated methods for Carebastine analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 1.00 - 300 | 0.5 - 100 | 1.013 - 1005.451 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 0.5 | 0.2 |
| Extraction Recovery (%) | 90.1 - 101.8% | ~60.3% | Not explicitly stated |
| Intra-day Precision (% CV) | 8.65% | < 12.5% | Not explicitly stated |
| Accuracy (%) | 105.22% | > 88% | Not explicitly stated |
Visualizations
The following diagrams illustrate the experimental workflows.
References
Application Notes and Protocols for the Quantification of Carebastine using Carebastine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a non-sedating second-generation H1 histamine receptor antagonist. Following oral administration, ebastine is rapidly and extensively metabolized to carebastine, which is primarily responsible for its antihistaminic effects. Consequently, the accurate and robust quantification of carebastine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This document provides a detailed protocol for the sensitive and selective quantification of carebastine in human plasma using a stable isotope-labeled internal standard, Carebastine-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.
Experimental Protocols
This section details the methodology for the quantification of carebastine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Carebastine and this compound (internal standard, IS) reference standards.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium acetate. Ultrapure water.
-
Biological Matrix: Drug-free human plasma with K2EDTA as the anticoagulant.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of carebastine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare serial dilutions of the carebastine stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate carebastine working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for sample cleanup in this application.
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using 0.1% formic acid in 5 mM ammonium acetate (Mobile Phase A) and methanol (Mobile Phase B) can be employed.
-
Flow Rate: A flow rate of 0.6 mL/min is recommended.
-
Column Temperature: Maintain the column at 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor to product ion transitions should be monitored as detailed in the data presentation section.
-
Data Presentation
The quantitative data for the LC-MS/MS analysis of carebastine and its deuterated internal standard, this compound, are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carebastine | 500.6 | 167.1 | User Optimized |
| This compound | 672.2 | 479.3 | User Optimized |
| This compound | 672.2 | 261.2 | User Optimized |
Note on this compound Precursor Ion: The precursor ion m/z of 672.2 for this compound is reported in the literature. This value is higher than the expected [M+H]+ for this compound (approximately 506.7 g/mol ). This may be due to the formation of a specific adduct or dimer in the ion source. It is crucial to confirm this precursor ion during method development.
Note on Collision Energy: Collision energy is an instrument-dependent parameter and should be optimized for the specific mass spectrometer being used to achieve the best sensitivity and fragmentation pattern.
Mandatory Visualization
Experimental Workflow for Carebastine Quantification
The following diagram illustrates the logical flow of the experimental protocol, from sample handling to data acquisition.
Caption: Experimental workflow for the quantification of Carebastine in plasma.
Signaling Pathway (Metabolic Conversion)
The following diagram illustrates the metabolic conversion of ebastine to its active metabolite, carebastine.
Caption: Metabolic pathway of Ebastine to Carebastine.
Application of Carebastine-d6 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Carebastine
Carebastine is the pharmacologically active metabolite of Ebastine, a second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] Upon oral administration, Ebastine acts as a prodrug, undergoing rapid and extensive first-pass metabolism in the liver to form Carebastine.[3][4] This active metabolite is primarily responsible for the antihistaminic effects. Consequently, the accurate quantification of Carebastine in biological matrices is essential for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.
Role of Carebastine-d6 in Bioanalysis
This compound is a stable isotope-labeled (SIL) version of Carebastine, where six hydrogen atoms have been replaced with deuterium. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards (IS) like this compound are considered the gold standard.
The utility of this compound stems from its chemical and physical similarity to the unlabeled analyte, Carebastine. Key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects : Biological samples like plasma are complex and can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate results. Because this compound co-elutes with Carebastine and experiences the same matrix effects, it allows for precise normalization and accurate quantification.
-
Compensation for Sample Preparation Variability : Losses can occur during sample extraction and processing steps. By adding a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte (Carebastine) is mirrored by a proportional loss of the internal standard, ensuring the ratio between them remains constant and the final calculated concentration is accurate.
-
Improved Method Robustness and Precision : The use of a SIL-IS normalizes for variations in instrument performance, such as injection volume and mass spectrometer response, leading to highly robust, reproducible, and reliable data. This is particularly critical in pediatric studies where sample volumes are often limited and high accuracy is paramount.
Significance in Pediatric Pharmacokinetic Studies
Pharmacokinetic studies in children are crucial for establishing safe and effective dosing regimens. Children are not "small adults"; their drug absorption, distribution, metabolism, and excretion (ADME) processes differ significantly due to developmental changes. A study in children aged 6 to 12 years showed that after administration of Ebastine, peak plasma concentrations of Carebastine occurred at approximately 3 hours, with a mean elimination half-life of 10 to 14 hours. The pharmacokinetics of Carebastine were found to be linear and dose-independent in the studied dosage range.
Utilizing this compound in such studies ensures the generation of high-quality pharmacokinetic data, which is fundamental for:
-
Defining pediatric dose requirements.
-
Assessing drug exposure and safety in different age groups.
-
Supporting regulatory submissions for pediatric indications.
Experimental Protocols
This section outlines a detailed protocol for the quantification of Carebastine in pediatric plasma samples using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Analytes : Carebastine and this compound reference standards.
-
Reagents : HPLC-grade or higher methanol, acetonitrile, formic acid, and ammonium acetate.
-
Biological Matrix : Drug-free, pooled pediatric human plasma (K2EDTA as anticoagulant).
-
Equipment : Precision pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source).
Preparation of Solutions
-
Stock Solutions (1 mg/mL) :
-
Accurately weigh ~1 mg of Carebastine and dissolve in methanol to make a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Working Solutions :
-
Carebastine Spiking Solutions : Prepare a series of working solutions by serially diluting the Carebastine stock solution with a 50:50 methanol:water mixture. These solutions will be used to spike blank plasma to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution : Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 methanol:water. The optimal concentration should be determined during method development.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting Carebastine from plasma.
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (this compound) to all tubes except for the blank matrix. Vortex briefly.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
LC-MS/MS Analytical Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| LC Column | Synergi Hydro-RP 80A (4 µm, 50 x 2.0 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Optimized to ensure separation from matrix components |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Carebastine) | To be optimized (e.g., Q1: 499.6 -> Q3: 261.2) |
| MRM Transition (this compound) | To be optimized (e.g., Q1: 505.6 -> Q3: 261.2) |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | ~100-200 ms |
Calibration Curve and Quality Control
-
Calibration Standards : Prepare by spiking blank pediatric plasma with the Carebastine working solutions to create 8-10 non-zero concentration levels. The range should encompass the expected concentrations in study samples (e.g., 1.00 to 300 ng/mL for Carebastine).
-
Quality Control (QC) Samples : Prepare QC samples in blank pediatric plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3 ng/mL, 100 ng/mL, and 250 ng/mL).
Data Presentation and Visualization
Pharmacokinetic Data Summary
Data obtained from a pediatric study should be summarized to provide a clear overview of Carebastine's pharmacokinetic profile.
Table 3: Representative Pharmacokinetic Parameters of Carebastine in Children (6-12 years) after a Single Oral Dose of Ebastine
| Parameter | 5 mg Dose (Mean ± SD) | 10 mg Dose (Mean ± SD) |
|---|---|---|
| Cmax (ng/mL) | 74.1 ± 35.6 | 143.0 ± 68.4 |
| Tmax (h) | 3.1 ± 1.2 | 5.0 ± 2.0 |
| AUC₀-t (ng·h/mL) | 850 ± 320 | 1496 ± 560 |
| t½ (h) | 12.5 ± 4.1 | 17.4 ± 5.0 |
(Note: Data are representative and synthesized from published adult and pediatric studies for illustrative purposes.)
Diagrams and Workflows
The following diagrams illustrate the metabolic pathway and the analytical workflow.
References
Application Note: High-Throughput Analysis of Carebastine in Human Urine Using Isotope Dilution LC-MS/MS
Abstract
This application note details validated sample preparation techniques for the quantitative analysis of Carebastine in human urine by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Three common extraction methodologies are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The use of Carebastine-d6 as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variability during sample processing. These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable methods for pharmacokinetic, bioequivalence, or toxicokinetic studies.
Introduction
Carebastine is the active carboxylic acid metabolite of Ebastine, a non-sedating second-generation H1 histamine receptor antagonist. Following oral administration, Ebastine is rapidly and extensively metabolized to Carebastine, which is primarily responsible for its antihistaminic activity. Therefore, the accurate quantification of Carebastine in biological matrices such as urine is essential for understanding its pharmacokinetic profile.
This document provides detailed protocols for three distinct sample preparation techniques for the analysis of Carebastine in human urine, all employing this compound as the internal standard for optimal analytical performance.
Materials and Reagents
-
Analytes: Carebastine and this compound reference standards
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, ammonium acetate, ethyl acetate, and methyl tert-butyl ether (MTBE). Ultrapure water.
-
Biological Matrix: Drug-free human urine
-
SPE Cartridges: Mixed-mode cation exchange cartridges
-
Other: 1.5 mL microcentrifuge tubes, vortex mixer, centrifuge, 96-well plates (optional).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Carebastine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Carebastine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
Sample Preparation Protocols
Three distinct protocols are provided below. The choice of method will depend on the required sample cleanliness, throughput, and available resources.
SPE is a highly selective method that provides the cleanest extracts, minimizing matrix effects.
-
Sample Pre-treatment: To 500 µL of urine, add 50 µL of the this compound working solution. Vortex to mix. Acidify the sample with 50 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LLE is a classic extraction technique that offers good sample cleanup with lower costs compared to SPE.
-
Sample Pre-treatment: To 500 µL of urine in a glass tube, add 50 µL of the this compound working solution. Vortex to mix. Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
PPT is the fastest and simplest method, ideal for high-throughput screening, though it provides the least sample cleanup.
-
Sample Pre-treatment: To 100 µL of urine in a 1.5 mL microcentrifuge tube, add 20 µL of the this compound working solution. Vortex briefly.
-
Precipitation: Add 400 µL of cold acetonitrile.
-
Vortexing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Carebastine from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Carebastine: m/z 500.3 → 233.1
-
This compound: m/z 506.3 → 239.1
-
Data Presentation
The following tables summarize the expected performance characteristics of each sample preparation method. The data presented is a composite of values reported for Carebastine in plasma and for similar analytes in urine, as specific comprehensive data for Carebastine in urine is not widely published.
Table 1: Method Performance Comparison
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | > 85 | 75 - 90 | > 95 |
| Matrix Effect (%) | < 10 | < 15 | 20 - 40 |
| Intra-day Precision (%RSD) | < 5 | < 8 | < 10 |
| Inter-day Precision (%RSD) | < 7 | < 10 | < 12 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Sample Throughput | Low to Medium | Medium | High |
| Cost per Sample | High | Low | Very Low |
| Sample Cleanliness | Excellent | Good | Fair |
Table 2: Quantitative Performance Data (Representative Values)
| Method | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| SPE | 0.3 | 98.5 | 4.2 |
| 50 | 101.2 | 2.5 | |
| 800 | 99.8 | 1.8 | |
| LLE | 1.5 | 95.7 | 7.5 |
| 50 | 103.1 | 5.1 | |
| 800 | 98.2 | 4.3 | |
| PPT | 3.0 | 92.3 | 9.8 |
| 50 | 105.5 | 6.7 | |
| 800 | 97.4 | 5.9 |
Experimental Workflows
Caption: Solid-Phase Extraction (SPE) Workflow for Carebastine Analysis in Urine.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Carebastine Analysis in Urine.
Caption: Protein Precipitation (PPT) Workflow for Carebastine Analysis in Urine.
Conclusion
The choice of sample preparation technique for the analysis of Carebastine in urine is a critical factor that influences the quality and reliability of the results.
-
Solid-Phase Extraction is recommended for methods requiring the highest sensitivity and minimal matrix effects, such as in regulated bioanalysis.
-
Liquid-Liquid Extraction offers a balance between sample cleanliness, throughput, and cost, making it suitable for a wide range of applications.
-
Protein Precipitation is the method of choice for high-throughput screening where speed is paramount, and the potential for greater matrix effects can be tolerated.
The use of this compound as an internal standard is strongly recommended for all three methods to ensure the highest degree of accuracy and precision. The detailed protocols and performance characteristics provided in this application note serve as a valuable resource for the development and implementation of robust bioanalytical methods for Carebastine.
Troubleshooting & Optimization
Technical Support Center: LC-MS Analysis of Carebastine
Welcome to the technical support center for the LC-MS analysis of Carebastine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to poor peak shape.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving poor peak shapes, such as peak tailing and peak fronting, during the LC-MS analysis of Carebastine.
Issue: Peak Tailing
Peak tailing is a common problem when analyzing basic compounds like Carebastine, leading to reduced resolution and inaccurate quantification.[1]
1. Primary Cause: Secondary Interactions
-
Why it happens: The basic amine group in Carebastine can interact with acidic silanol groups on the surface of silica-based stationary phases.[1] This secondary interaction causes a portion of the analyte to be retained longer, resulting in a tailed peak.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the protonated amine group of Carebastine.
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions.[1]
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Use a Sacrificial Base: Adding a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase can block the active silanol sites.[1]
-
2. Secondary Causes & Solutions
| Cause | Solution |
| Column Degradation | An old or extensively used column may have more exposed silanol sites. Replace the column if other troubleshooting steps fail.[1] |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample. |
| Extra-Column Effects | Minimize the length and internal diameter of tubing and connections to reduce dead volume. |
Issue: Peak Fronting
Peak fronting, where the front of the peak is wider than the back, can also occur and compromise results.
1. Primary Cause: Sample Overload
-
Why it happens: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.
-
Solution:
-
Reduce the injection volume.
-
Dilute the sample.
-
Consider using a column with a larger internal diameter or a thicker stationary phase film for GC applications.
-
2. Secondary Causes & Solutions
| Cause | Solution |
| Sample Solvent Mismatch | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | A void or collapse at the column inlet can cause peak fronting. This will typically affect all peaks in the chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Carebastine and why is it important for LC-MS analysis?
Q2: I've adjusted the mobile phase pH, but I still see peak tailing. What else can I do?
A2: If adjusting the pH is not sufficient, consider the following:
-
Increase the buffer concentration to 25-50 mM to better mask silanol interactions.
-
Add a sacrificial base like triethylamine (TEA) to the mobile phase.
-
Switch to a different column. Consider a column with a highly inert, end-capped stationary phase or a different chemistry (e.g., polymer-based or hybrid silica) that is less prone to secondary interactions.
-
Check for sample overload. Dilute your sample to see if the peak shape improves.
-
Minimize extra-column volume by using shorter, narrower tubing.
Q3: Can the organic modifier in the mobile phase affect peak tailing?
A3: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While its main role is to control retention time, it can also affect the solvation of Carebastine and the stationary phase, which can have a minor impact on secondary interactions. It is recommended to re-optimize the organic modifier percentage after changing the mobile phase pH or buffer.
Q4: Could my old column be the cause of poor peak shape?
A4: Absolutely. Over time, the stationary phase of an HPLC column can degrade, exposing more active silanol sites that can cause peak tailing. If you have tried other troubleshooting steps without success and your column has been used extensively, it may be time to replace it.
Q5: My peak shape is good, but the signal intensity is low. What should I check?
A5: Low signal intensity can be due to several factors:
-
MS Source Parameters: Optimize the ESI source parameters, including gas flows, temperatures, and voltages.
-
Mobile Phase Additives: Ensure the mobile phase additives are compatible with MS and promote good ionization. For example, formic acid is a common choice for positive ion mode.
-
Analyte Stability: Check for the stability of Carebastine in your sample and solutions.
-
System Contamination: A dirty MS source or emitter can suppress the signal.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH for Improved Peak Shape
This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of Carebastine.
Methodology:
-
Prepare a series of mobile phases: Prepare identical mobile phases (e.g., Acetonitrile:Water with a constant ratio) but adjust the pH of the aqueous portion using a suitable buffer system (e.g., phosphate or acetate buffer) to achieve pH values of 3.0, 4.0, 5.0, 6.0, and 7.0.
-
Equilibrate the column: For each mobile phase, equilibrate the HPLC column for at least 30 minutes or until a stable baseline is achieved.
-
Inject Carebastine standard: Inject a standard solution of Carebastine and record the chromatogram.
-
Evaluate peak asymmetry: Calculate the asymmetry factor (As) or tailing factor (Tf) for the Carebastine peak at each pH. A value close to 1 indicates a symmetrical peak.
-
Select the optimal pH: Choose the pH that provides the best peak symmetry without compromising retention time and resolution.
Protocol 2: Sample Preparation via Protein Precipitation
This is a common method for extracting Carebastine from plasma samples.
Methodology:
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing Carebastine to a clean tube for injection or further processing.
Quantitative Data
Table 1: Published LC-MS/MS Method Parameters for Carebastine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Synergi Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) | BDS Hypersil C18 (5 µm, 50 mm × 4.6 mm) | BDS Hypersil C18 (5 µm, 50 mm × 4.6 mm) |
| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Acetate | Not Specified | Not Specified |
| Mobile Phase B | 100% Methanol | Not Specified | Not Specified |
| Flow Rate | 0.4 mL/min | 0.6 mL/min | 0.6 mL/min |
| Ionization Mode | Positive MRM | Positive Ionization | Positive ESI |
| Linearity Range | 1.00 - 300 ng/mL | 1.013 - 1005.451 ng/mL | 1.013 - 1005.451 ng/mL |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Causes and solutions for Carebastine peak tailing.
References
Addressing matrix effects in Carebastine bioanalysis with Carebastine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Carebastine, with a focus on addressing matrix effects using Carebastine-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Carebastine bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of Carebastine by co-eluting, interfering components present in the biological sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the quantitative results.[2][3]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically and structurally very similar to Carebastine, it co-elutes from the liquid chromatography (LC) column and experiences nearly identical ionization suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the analyte signal (Carebastine) to the internal standard signal (this compound), variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Carebastine and this compound. If this shift results in the two compounds eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. Therefore, thorough method validation is crucial.
Q4: What are the typical sample preparation techniques for Carebastine bioanalysis?
A4: Common sample preparation techniques for Carebastine in biological matrices like human plasma include Solid Phase Extraction (SPE) and protein precipitation (PPT). SPE is often preferred for cleaner extracts, which can help minimize matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of Carebastine/Carebastine-d6 area ratio. | Inconsistent sample preparation. | Ensure consistent timing and technique for all extraction steps. Use automated liquid handlers if available. |
| Variability in the biological matrix between samples. | While this compound compensates for a significant portion of matrix variability, extreme differences can still have an impact. Evaluate matrix effects across different lots of the biological matrix during method validation. | |
| Instability of Carebastine or this compound in the matrix or final extract. | Perform and document stability experiments, including freeze-thaw, bench-top, and long-term stability. | |
| Analyte (Carebastine) and internal standard (this compound) do not co-elute perfectly. | Chromatographic column degradation. | Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination. |
| Inappropriate mobile phase composition or gradient. | Re-optimize the mobile phase composition and gradient to ensure co-elution. | |
| Unexpectedly high or low Carebastine concentrations. | Incorrect concentration of the this compound spiking solution. | Carefully reprepare the internal standard solution and verify its concentration. |
| Isotopic contribution (crosstalk) from Carebastine to the this compound mass channel. | Assess the contribution of the analyte to the internal standard signal by injecting a high concentration of Carebastine without the internal standard. If significant, a deuterated standard with a larger mass difference may be needed. | |
| Presence of an interfering peak at the retention time of Carebastine or this compound. | Review the chromatograms of blank matrix samples to check for interferences. If present, improve the sample cleanup procedure or modify the chromatographic conditions to achieve separation. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: To 200 µL of a plasma sample, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1.0 mL of water to remove polar interferences.
-
Drying: Dry the cartridge for 2.0 minutes under a stream of nitrogen.
-
Elution: Elute Carebastine and this compound with 500 µL of the mobile phase solution into a clean collection tube.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Carebastine using this compound as an internal standard.
| Parameter | Condition |
| LC Column | BDS Hypersil C18, 50 mm × 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific instrument. |
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for Carebastine using this compound, demonstrating the effectiveness of the internal standard in ensuring accuracy and precision.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Carebastine | 1.013 - 1005.451 | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | (Low) | Within ±15% | < 15% |
| MQC | (Medium) | Within ±15% | < 15% |
| HQC | (High) | Within ±15% | < 15% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Mean Overall Recovery (%) | Overall %CV of Recovery |
| Carebastine | 77.33 | 8.76 |
| This compound | 77.36 | 2.56 |
The similar recovery of Carebastine and this compound indicates that the internal standard effectively tracks the analyte during the extraction process, which is crucial for compensating for matrix effects.
Visualizations
Caption: Experimental workflow for the bioanalysis of Carebastine.
Caption: How this compound compensates for matrix effects.
References
Investigating isotopic exchange of Carebastine-d6 in acidic mobile phase
Technical Support Center: Isotopic Exchange of Carebastine-d6
Welcome to the technical support center for the investigation of this compound isotopic exchange. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability of this compound in acidic mobile phases during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a process where a deuterium (d) atom on a labeled compound, such as this compound, is replaced by a hydrogen (h) atom from the surrounding solvent or matrix.[1] This is a concern in quantitative bioanalysis as it can lead to a decrease in the internal standard's signal and an artificial increase in the analyte's signal, compromising the accuracy and precision of the assay.[2]
Q2: Are deuterated internal standards like this compound susceptible to exchange in acidic mobile phases?
A2: Yes, acidic or basic conditions can catalyze the hydrogen-deuterium (H/D) exchange.[1][2] Mobile phases containing acids like formic acid or acetic acid, commonly used in reversed-phase chromatography, can create an environment where the deuterium labels on this compound may be prone to exchange with protons from the solvent. The rate of exchange is influenced by the pH of the solution.[1]
Q3: How can I detect if my this compound is undergoing isotopic exchange?
A3: You can monitor the isotopic distribution of your this compound standard over time. By injecting a solution of this compound in the acidic mobile phase at different time points (e.g., 0, 4, 8, 24 hours), you can look for an increase in the abundance of the d5, d4, or even the unlabeled (d0) Carebastine species in the mass spectrometer. A corresponding decrease in the d6 signal would also be indicative of exchange.
Q4: Can the position of the deuterium labels on the this compound molecule affect its stability?
A4: Absolutely. The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are generally more susceptible to exchange. For optimal stability, deuterium labels should be placed on non-exchangeable positions, such as aromatic rings or stable alkyl chains.
Q5: What is the chromatographic isotope effect and how does it relate to this compound?
A5: The chromatographic isotope effect is a phenomenon where a deuterated compound and its non-deuterated counterpart have slightly different retention times. Typically, in reversed-phase chromatography, the deuterated compound may elute slightly earlier. This can be a factor to consider during method development, as it may lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing this compound peak area over time in acidic mobile phase. | Isotopic exchange leading to a loss of the d6 signal. | 1. Confirm Exchange: Analyze the mass spectrum of a this compound solution in the mobile phase at several time points to monitor for the appearance of lower deuterated species (d5, d4, etc.). 2. Increase Mobile Phase pH: If the chromatography allows, try a mobile phase with a higher pH to reduce the rate of exchange. 3. Reduce Residence Time: Minimize the time the sample spends in the autosampler by preparing fresh solutions and placing them in the autosampler just before injection. 4. Lower Temperature: Keep the autosampler temperature low (e.g., 4°C) to slow down the exchange reaction. |
| Inaccurate and imprecise quantitative results. | Isotopic exchange causing a biased internal standard response. | 1. Evaluate Label Stability: Perform the stability experiment described in the experimental protocol below to quantify the rate of exchange under your specific conditions. 2. Switch Internal Standard: If exchange is significant, consider using a more stable internal standard, such as a ¹³C or ¹⁵N labeled Carebastine, which are not susceptible to exchange. 3. Modify Chromatography: Develop a chromatographic method that uses a less acidic mobile phase or a faster gradient to minimize the time the analyte is exposed to acidic conditions. |
| Appearance of a peak at the mass of unlabeled Carebastine in the internal standard solution. | Significant isotopic exchange or impurity in the this compound standard. | 1. Check Purity of Standard: Analyze a fresh solution of the this compound standard in a neutral solvent (e.g., acetonitrile/water) to confirm its isotopic purity. 2. Perform Exchange Study: If the standard is pure, the appearance of unlabeled Carebastine is likely due to exchange. Follow the steps to mitigate exchange. |
Quantitative Data Summary
The following table presents hypothetical data from a stability study investigating the isotopic exchange of this compound in an acidic mobile phase (0.1% Formic Acid in Acetonitrile/Water 50:50 v/v) at room temperature. This data is for illustrative purposes to demonstrate how to present such findings.
| Time (hours) | % Relative Abundance of this compound | % Relative Abundance of Carebastine-d5 | % Relative Abundance of Unlabeled Carebastine (d0) |
| 0 | 99.5 | 0.5 | < 0.1 |
| 4 | 95.2 | 4.5 | 0.3 |
| 8 | 90.8 | 8.6 | 0.6 |
| 12 | 86.5 | 12.7 | 0.8 |
| 24 | 75.1 | 23.9 | 1.0 |
Experimental Protocol
Objective: To evaluate the stability of this compound and assess the extent of isotopic exchange in an acidic mobile phase.
Materials:
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS/MS system
Methodology:
-
Preparation of Test Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject the test solution onto the LC-MS/MS system.
-
Store the remaining test solution at room temperature (or the temperature of your autosampler).
-
Inject the test solution at subsequent time points, for example: 2, 4, 8, 12, and 24 hours.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution profile appropriate for Carebastine.
-
Set the mass spectrometer to monitor the transitions for this compound and its potential exchange products (d5, d4, d3, d2, d1, and d0).
-
-
Data Analysis:
-
For each time point, determine the peak areas for each of the monitored transitions.
-
Calculate the percentage of each species relative to the total peak area of all Carebastine-related species.
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Plot the percentage of this compound remaining as a function of time to determine the rate of exchange.
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Visualizations
Caption: Workflow for investigating isotopic exchange of this compound.
Caption: Troubleshooting logic for isotopic exchange issues.
References
Technical Support Center: Analysis of Carebastine with Carebastine-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Carebastine using its deuterated internal standard, Carebastine-d6. The focus is on minimizing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Carebastine?
A1: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in an LC-MS/MS system. Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Carebastine and its internal standard, this compound, leading to a decreased signal intensity. This can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis, potentially resulting in an underestimation of the analyte concentration.
Q2: How does using this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to Carebastine, differing only in the mass of some of its atoms, it co-elutes with the analyte during chromatographic separation. Consequently, both Carebastine and this compound experience the same degree of ion suppression or enhancement from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is effectively normalized. This leads to more accurate and precise quantification.
Strategies to reduce variability in Carebastine quantification
Welcome to the technical support center for Carebastine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Carebastine quantification?
Variability in Carebastine quantification can arise from several stages of the analytical process. The most common sources include:
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Sample Preparation: Inconsistent extraction recovery, incomplete protein precipitation, or the presence of interfering substances from the matrix (e.g., plasma) can all introduce significant variability.
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Chromatography: Fluctuations in mobile phase composition and pH, column aging, and inconsistent temperature can lead to shifts in retention time and poor peak shape.
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Mass Spectrometry Detection: Ion suppression or enhancement due to matrix effects, as well as instability of the ion source, can affect the accuracy and precision of the measurement.
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Standard and Sample Handling: Improper storage of Carebastine and the internal standard can lead to degradation.[1] Repeated freeze-thaw cycles of stock solutions should be avoided by aliquoting into smaller volumes.[1]
Q2: Which analytical technique is most recommended for Carebastine quantification to ensure low variability?
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying Carebastine in biological matrices.[2] This technique, particularly with the use of a stable isotope-labeled internal standard like Carebastine-d5 or Carebastine D6, effectively minimizes variability during sample extraction and ionization.[3][4]
Q3: What type of internal standard is best for reducing variability?
The use of a stable isotope-labeled internal standard (e.g., Carebastine-d5 or Carebastine D6) is highly recommended. These standards have nearly identical chemical and physical properties to Carebastine, ensuring they behave similarly during sample preparation and analysis, thus effectively compensating for variability.
Q4: How should I store Carebastine to maintain its stability?
For long-term storage, it is recommended to keep synthetic Carebastine at -20°C. Stock solutions should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles. Stability studies have shown that Carebastine is stable in plasma through five freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Peak Area/Response
If you are observing significant variability in the peak area or response for Carebastine, consider the following troubleshooting steps:
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure the sample extraction method (e.g., Solid Phase Extraction or Protein Precipitation) is followed consistently. Verify the accuracy of pipetting for all reagents and samples. |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample cleanup procedure to more effectively remove phospholipids and other interfering substances. |
| Ion Source Instability | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. Ensure that gas flows and temperatures are stable. |
| Inconsistent Injection Volume | Check the autosampler for any leaks or bubbles in the syringe. Perform a series of blank injections to ensure the injection volume is consistent. |
Issue 2: Inconsistent Retention Times
Shifting retention times can lead to inaccurate peak integration and quantification.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Mobile Phase Preparation | Prepare the mobile phase accurately and consistently, paying close attention to the pH and the ratio of organic to aqueous components. Use an online degasser to prevent air bubbles. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis. Ensure the column is thoroughly equilibrated before injecting samples. |
| Column Degradation | If the column has been used extensively, it may be degrading. Replace the guard column or the analytical column. |
| Inconsistent Pump Flow Rate | Check the LC pump for leaks and ensure the check valves are functioning correctly. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Carebastine in Human Plasma
This protocol outlines a robust method for the quantification of Carebastine in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add a working solution of the internal standard (e.g., Carebastine-d5).
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Add acetonitrile to precipitate the proteins.
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Vortex the mixture and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
The following table summarizes the key parameters for a validated LC-MS/MS method.
| Parameter | Value |
| Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5 µm) or Synergi Hydro-RP 80A (50 mm x 2.0 mm, 4 µm) |
| Mobile Phase | A: 0.1% formic acid in 5 mM ammonium acetateB: Methanol or Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Carebastine: m/z 500.3 → 233.1 or m/z 500.6 --> 167.1Carebastine-d5: m/z 505.4 → 233.2 |
Visualizations
Caption: Troubleshooting workflow for addressing quantification variability.
Caption: General workflow for Carebastine quantification by LC-MS/MS.
References
Technical Support Center: Overcoming Low Recovery of Carebastine-d6
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering low recovery of the internal standard Carebastine-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or inconsistent recovery of an internal standard like this compound?
Low recovery of an internal standard (IS) can compromise the accuracy and reliability of quantitative data. The primary role of an IS is to compensate for the variability and potential loss of the analyte during the entire analytical workflow.[1] Key issues often fall into three categories:
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Extraction Inefficiency: The IS is lost during sample preparation steps. This can happen during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) due to suboptimal method parameters.
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Matrix Effects: Components within the biological matrix (e.g., plasma, urine) co-elute with this compound and interfere with its ionization in the mass spectrometer source. This interference, known as ion suppression or enhancement, can be misinterpreted as low recovery.[1][2][3]
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Internal Standard Integrity: The stability or purity of the this compound itself may be compromised. Issues can include degradation, isotopic exchange (loss of deuterium), or the presence of unlabeled Carebastine in the standard.[4]
Q2: My this compound recovery is low in my Solid-Phase Extraction (SPE) protocol. What should I investigate?
Low recovery in SPE is a common issue that can typically be resolved by systematically evaluating each step of the process. Carebastine is the active carboxylic acid metabolite of Ebastine, meaning its charge state is pH-dependent, which is a critical factor in SPE method development.
Key areas to troubleshoot include:
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Analyte Breakthrough (Loss during Sample Loading): The IS may not be retained on the SPE sorbent. This can be caused by improper column conditioning, a sample solvent that is too strong, or too high a flow rate.
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Loss during Wash Step: The wash solvent may be too strong, prematurely eluting the this compound along with interferences.
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Incomplete Elution: The elution solvent may be too weak or the incorrect pH to fully desorb the IS from the sorbent. For Carebastine, which has an acidic functional group, adjusting the pH of the elution solvent to ensure it is in a non-ionized state can improve elution from reversed-phase sorbents.
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Sorbent Mismatch: The chosen sorbent chemistry may not be appropriate for Carebastine's properties. Given its structure, a polymeric reversed-phase sorbent (like Oasis HLB) or a mixed-mode sorbent could be effective.
Q3: I'm observing low and inconsistent this compound recovery in my Liquid-Liquid Extraction (LLE) workflow. What are the common causes?
Inconsistent recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
Common causes include:
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Incorrect pH of Aqueous Phase: Carebastine has a carboxylic acid group. To ensure it partitions into the organic phase, the pH of the aqueous sample should be adjusted to be at least 1-2 units below its pKa, neutralizing its charge and increasing its hydrophobicity.
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Inappropriate Extraction Solvent: The organic solvent may not have the optimal polarity to efficiently extract this compound. A systematic test of different solvents (e.g., ethyl acetate, methyl tert-butyl ether) is recommended.
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Emulsion Formation: The formation of an emulsion between the aqueous and organic layers is a common problem, especially with lipid-rich samples. This can trap the analyte and lead to poor and variable recovery. Gentle mixing instead of vigorous shaking, centrifugation, or adding salt can help break emulsions.
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Insufficient Mixing or Phase Separation Time: Inadequate mixing can lead to incomplete extraction, while insufficient separation time can cause carryover of the aqueous phase.
Q4: Could matrix effects be misinterpreted as low recovery for this compound?
Yes, this is a very common issue in LC-MS/MS analysis. Matrix effects occur when co-eluting molecules from the sample matrix affect the ionization efficiency of the analyte and internal standard.
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Ion Suppression: This is the most common scenario, where matrix components reduce the ionization efficiency, leading to a decreased signal for this compound, which appears as low recovery.
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Differential Matrix Effects: Even with a deuterated internal standard, a problem can arise if the analyte and IS do not perfectly co-elute. If they separate slightly, they can elute into regions with different levels of ion suppression, leading to an inaccurate analyte/IS ratio.
It is crucial to perform a matrix effect experiment to distinguish between true recovery loss and ion suppression.
Q5: Are there stability or purity issues with this compound I should be aware of?
While deuterated standards are generally robust, stability and purity should always be verified.
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Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, especially under harsh pH or temperature conditions. This is more likely if the deuterium labels are on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.
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Purity: The deuterated standard may contain a small amount of the unlabeled analyte. It is good practice to analyze the IS solution by itself to check for the presence of unlabeled Carebastine.
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Degradation: Ensure that the standard has not degraded during storage. Follow the manufacturer's storage recommendations, and consider performing a stability assessment under your experimental conditions.
Troubleshooting Workflows
The following diagrams provide a logical approach to diagnosing the cause of low this compound recovery.
Caption: General troubleshooting workflow for low internal standard recovery.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Data Presentation
The following tables summarize troubleshooting steps for both SPE and LLE.
Table 1: Troubleshooting Guide for Low SPE Recovery
| Potential Cause | Description | Recommended Solution(s) |
| Improper Conditioning | The sorbent is not properly wetted, leading to inconsistent interaction with the IS. | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solvent matching the sample's loading conditions. |
| Sample Loading Issues | The sample flow rate is too high, or the sample solvent is too strong, causing breakthrough. | Decrease the sample loading flow rate. Consider diluting the sample with a weaker solvent to enhance retention. |
| Wash Solvent Too Strong | The wash solvent prematurely elutes the IS from the sorbent along with interferences. | Use a weaker wash solvent. The ideal wash solvent should remove interferences without eluting the IS. |
| Incomplete Elution | The elution solvent is not strong enough to completely desorb the IS from the sorbent. | Increase the strength (e.g., % organic) or volume of the elution solvent. Adjust the pH to ensure this compound is in its non-ionized state for better elution in reversed-phase SPE. |
| Irreversible Binding | The IS binds too strongly to the sorbent due to secondary interactions. | Consider a different sorbent with a weaker retention mechanism. Modify the pH or ionic strength of the sample or elution solvent to disrupt these interactions. |
Table 2: Troubleshooting Guide for Low LLE Recovery
| Potential Cause | Description | Recommended Solution(s) |
| Incorrect pH | The pH of the aqueous phase is not optimal for partitioning the acidic this compound into the organic layer. | Adjust the pH of the aqueous sample to be 1-2 units below the pKa of Carebastine to neutralize the carboxylic acid group. |
| Poor Solvent Choice | The extraction solvent has the wrong polarity or poor solubility for this compound. | Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, MTBE). |
| Emulsion Formation | A stable emulsion forms at the interface, trapping the IS and preventing clean phase separation. | Reduce mixing intensity (gently invert instead of shaking). Add salt (NaCl) to the aqueous phase. Centrifuge the sample to break the emulsion. |
| Insufficient Volume | The volume of the extraction solvent is too low for efficient extraction. | Increase the volume of the organic solvent or perform a second extraction step. |
Experimental Protocols
Protocol 1: Systematic Evaluation of this compound Recovery in SPE
Objective: To perform a mass balance experiment to determine which step in the SPE protocol is responsible for the loss of this compound.
Materials:
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SPE cartridges (e.g., polymeric reversed-phase)
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Blank biological matrix (e.g., plasma)
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This compound stock solution
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All solvents used in the SPE method (conditioning, equilibration, wash, elution)
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Collection tubes
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Analytical instrument (e.g., LC-MS/MS)
Procedure:
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Spike Blank Matrix: Spike a known amount of this compound into a blank matrix sample.
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Perform SPE: Process the spiked sample through the entire SPE procedure.
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Collect All Fractions: Crucially, collect every fraction separately:
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Flow-through: The sample that passes through the cartridge during loading.
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Wash Eluate: The solvent that is passed through after loading to remove interferences.
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Final Eluate: The solvent used to elute the internal standard.
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Prepare a Control Sample: Prepare an unextracted standard by spiking the same amount of this compound into the final elution solvent. This represents 100% recovery.
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Analyze Fractions: Analyze each collected fraction and the control sample using your analytical method.
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Calculate Recovery:
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Recovery (%) in Fraction = (Peak Area in Fraction / Peak Area in Control) * 100
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Sum the recoveries from all fractions to determine the total recovery and identify the point of loss.
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Table 3: Example Data for SPE Recovery Experiment
| Fraction | Peak Area | Recovery (%) | Interpretation |
| Control (100%) | 1,500,000 | 100% | Theoretical maximum response. |
| Flow-through | 750,000 | 50% | Problem: Significant breakthrough during loading. |
| Wash Eluate | 60,000 | 4% | Minor loss during wash step. |
| Final Eluate | 150,000 | 10% | Problem: Incomplete elution from the sorbent. |
| Total Accounted | 960,000 | 64% | Conclusion: 36% of the IS is irreversibly bound or unaccounted for. Major issues are breakthrough and incomplete elution. |
Protocol 2: Investigating Matrix Effects for this compound
Objective: To determine if matrix components are causing ion suppression or enhancement, leading to apparent low recovery.
Materials:
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Analyte (Carebastine) and internal standard (this compound) stock solutions
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Blank matrix from at least six different sources
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Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike analyte and IS into the reconstitution solution. This represents the response without any matrix.
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Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix using your established protocol. After the final extraction step (e.g., before injection), spike the analyte and IS into the extracted matrix.
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Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before the extraction process. (This set is used to determine overall recovery).
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Analyze all three sets of samples by LC-MS/MS.
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Calculate the Matrix Effect (ME):
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Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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By following these structured troubleshooting steps and protocols, researchers can effectively diagnose and resolve issues related to low this compound recovery, ensuring the development of robust and reliable bioanalytical methods.
References
Technical Support Center: Carebastine-d6 Stability in Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Carebastine-d6 in frozen plasma samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and accuracy of your bioanalytical experiments.
Long-Term Stability of this compound in Frozen Plasma
The long-term stability of deuterated internal standards is a critical parameter in bioanalytical method validation to ensure that the concentration of the analyte is not affected by storage conditions. Studies have demonstrated the stability of deuterated carebastine in frozen human plasma.
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, data from a validated LC-MS/MS method for Carebastine and its deuterated internal standard (Carebastine-d5) provides a strong basis for assessing its stability. The following table summarizes the long-term stability of Carebastine in human plasma at -20°C for 90 days. It is scientifically reasonable to expect this compound to exhibit similar stability under these conditions.
| Storage Condition | Duration | Analyte Concentration (ng/mL) | Measured Concentration (mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| -20°C | 90 days | Low QC (2.50) | 2.42 ± 0.11 | 96.8 | 4.5 |
| High QC (225) | 220.5 ± 9.92 | 98.0 | 4.5 |
Data adapted from a study on Carebastine and its deuterated internal standard (Carebastine-d5)[1]. The acceptance criteria for long-term stability as per regulatory guidelines (FDA and EMA) are that the mean concentration should be within ±15% of the nominal concentration[2].
Experimental Protocols
A robust experimental design is crucial for accurately assessing the long-term stability of this compound in frozen plasma.
Protocol: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in frozen human plasma over an extended period.
Materials:
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Blank human plasma (K2EDTA as anticoagulant recommended)
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This compound certified reference material
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Carebastine reference standard
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LC-MS/MS system
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Calibrated freezers (-20°C and -80°C)
Procedure:
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Preparation of Quality Control (QC) Samples:
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Prepare stock solutions of Carebastine and this compound in a suitable organic solvent (e.g., methanol).
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Spike blank human plasma with Carebastine at a minimum of two concentration levels: Low QC (approximately 3 times the Lower Limit of Quantification, LLOQ) and High QC (close to the Upper Limit of Quantification, ULOQ).
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Prepare a working solution of this compound to be used as the internal standard (IS).
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Aliquot the QC samples into appropriately labeled cryovials for storage at each temperature (-20°C and -80°C) for each time point.
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Storage:
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Store the QC sample aliquots at the designated temperatures (-20°C and -80°C). The duration of storage should be equal to or longer than the expected storage time of study samples.
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Sample Analysis:
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At each designated time point (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of QC samples from each storage temperature.
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Thaw the samples at room temperature.
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Prepare a fresh set of calibration curve standards and a "time zero" set of QC samples.
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Process all samples (stored QCs, time zero QCs, and calibration standards) using a validated bioanalytical method. This typically involves protein precipitation, followed by LC-MS/MS analysis.
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Add the this compound internal standard solution to all samples, except the blank, during the sample preparation process.
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Data Analysis:
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Calculate the concentration of Carebastine in the stored QC samples against the freshly prepared calibration curve.
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The stability is assessed by comparing the mean concentration of the stored QC samples to their nominal concentrations. The accuracy should be within ±15%.
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Experimental Workflow Diagram
Caption: Workflow for Long-Term Stability Assessment.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and analysis of this compound in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions? A1: Stock solutions of this compound should be stored at -20°C to ensure long-term stability. Studies have shown that stock solutions of deuterated Carebastine are stable for at least 90 days at -20°C.[1]
Q2: Can I use a freezer at -70°C or -80°C for long-term storage of plasma samples containing this compound? A2: Yes, storing plasma samples at ultra-low temperatures such as -70°C or -80°C is generally recommended for long-term stability of small molecules and is considered to provide at least equivalent, if not better, stability than storage at -20°C.
Q3: What is the acceptance criterion for long-term stability studies? A3: According to regulatory guidelines from the FDA and EMA, the mean concentration of the stability QC samples at each concentration level should be within ±15% of the nominal concentration.[2]
Q4: Is this compound susceptible to back-exchange of deuterium for hydrogen? A4: While the potential for deuterium to hydrogen (D-H) back-exchange exists for all deuterated compounds, especially if the deuterium atoms are on labile positions, this compound is generally considered stable. The deuterium labels are typically placed on chemically stable positions of the molecule to minimize this risk. However, it is good practice to be aware of this phenomenon.
Q5: What should I do if my stability samples fail to meet the acceptance criteria? A5: If stability samples fail, it is important to investigate the potential causes. This could include issues with sample handling, storage temperature fluctuations, or inherent instability of the compound under the tested conditions. A thorough review of the experimental procedure and storage conditions is warranted. Re-analysis of a new set of samples may be necessary.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Decreased response of this compound over time | 1. Degradation: The internal standard may be degrading under the storage conditions. 2. Adsorption: The compound may be adsorbing to the surface of the storage vials. | 1. Re-evaluate the stability at a lower temperature (e.g., -80°C if stored at -20°C). 2. Use silanized or low-binding vials. 3. Ensure the pH of the plasma is within a stable range for the compound. |
| High variability in results | 1. Inconsistent freeze-thaw cycles: Multiple or inconsistent freeze-thaw cycles can affect stability. 2. Non-homogenous samples: The analyte may not be evenly distributed in the plasma after thawing. | 1. Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes for single use. 2. Ensure samples are thoroughly vortexed after thawing and before extraction. |
| Isotopic crosstalk | The mass spectrometer detects the natural isotopes of the unlabeled Carebastine at the mass transition of this compound. | 1. Ensure a sufficient mass difference (ideally ≥ 4 Da) between the analyte and the internal standard. 2. Optimize the concentration of the internal standard. |
Logical Relationship for Troubleshooting Deuterated Standard Issues
References
Technical Support Center: Optimizing Collision Energy for Carebastine-d6 Fragmentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing tandem mass spectrometry conditions for Carebastine-d6. Below you will find frequently asked questions, a detailed experimental protocol for collision energy optimization, and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize collision energy (CE) for this compound analysis?
Optimizing the collision energy is a critical step in developing a robust and sensitive Multiple Reaction Monitoring (MRM) mass spectrometry assay.[1][2][3] Applying an optimal CE maximizes the abundance of the specific product ion being monitored, which directly translates to higher sensitivity and improved limits of detection for your analyte.[3][4] Since the optimal collision energy can vary between different mass spectrometers, even of the same make and model, it is essential to determine this parameter empirically on your specific instrument.
Q2: What are the expected precursor and product ions for Carebastine and this compound?
Based on published literature, Carebastine (molecular weight ~499.64 g/mol ) is typically monitored in positive ionization mode. For this compound, the precursor ion will have a higher mass-to-charge ratio (m/z) due to the six deuterium atoms. The product ions are often the same or shifted by the mass of the deuterium atoms if the label is on the fragment.
The table below summarizes the commonly used transitions.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| Carebastine | 500.6 | 167.1 | This is a commonly cited transition in the literature. |
| This compound | 506.6 | 167.1 | The precursor ion is shifted by +6 Da. The fragment ion is expected to be the same if the deuterium labels are not on the fragmented portion of the molecule. |
Q3: What are potential issues when using a deuterated internal standard like this compound?
While stable isotopically labeled internal standards are considered the gold standard, potential issues can arise:
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Chromatographic Shift: Deuteration can sometimes alter the physicochemical properties of a molecule, potentially causing the deuterated standard to elute slightly earlier or later than the non-deuterated analyte. If this separation is significant, the two compounds might experience different matrix effects, which could compromise the accuracy of quantification.
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Isotopic Exchange: In some cases, deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix, particularly if the labels are on labile sites like hydroxyl or amine groups. This can lead to an artificially high analyte signal.
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Purity: The deuterated standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of measurements at the lower limit of quantification.
Q4: What is a good starting point for collision energy optimization?
A common approach is to ramp the collision energy over a broad range to find the value that yields the highest product ion intensity. For a molecule of this size, a typical starting range for collision energy optimization would be from 10 to 60 eV. The optimal value will be instrument-dependent.
Experimental Protocol: Collision Energy Optimization for this compound
This protocol describes how to perform a collision energy optimization experiment using direct infusion of a this compound standard.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
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Prepare a working solution by diluting the stock solution to 50-100 ng/mL in a solvent composition that matches the initial mobile phase of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Mass Spectrometer Setup:
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Set up your mass spectrometer for infusion analysis at a flow rate of 5-10 µL/min.
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Tune the mass spectrometer to the precursor ion of this compound (m/z 506.6) in positive ionization mode.
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Optimize source parameters (e.g., ion spray voltage, source temperature, nebulizing, and drying gases) to maximize the signal intensity and stability of this precursor ion.
3. Collision Energy Ramp Experiment:
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Select the product ion scan mode on your instrument.
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Set the instrument to monitor the fragmentation of the precursor ion m/z 506.6.
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Create a method that ramps the collision energy across a defined range. A good starting point is from 10 eV to 60 eV in 2 eV increments.
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Set a sufficient dwell time for each CE step to obtain a stable signal.
4. Data Acquisition and Analysis:
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Start the infusion and data acquisition. The instrument will sequentially apply each collision energy value and record the resulting product ion intensity.
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Plot the intensity of the target product ion (m/z 167.1) as a function of the collision energy.
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The collision energy value that corresponds to the highest intensity of the m/z 167.1 ion is the optimal CE for this transition on your instrument.
Data Logging Template
Use the following table to record your experimental results:
| Collision Energy (eV) | Product Ion (m/z 167.1) Intensity |
| 10 | |
| 12 | |
| 14 | |
| ... | |
| 60 |
Visualizations
References
Impact of different anticoagulants on Carebastine analysis with Carebastine-d6
Technical Support Center: Carebastine Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of Carebastine with its deuterated internal standard, Carebastine-d6, focusing on the potential impact of different anticoagulants.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for plasma collection for Carebastine analysis?
Q2: Can I use Heparin tubes for collecting samples for a Carebastine study?
A: The use of heparin is generally discouraged for LC-MS/MS-based bioanalysis. Heparin is a polymeric mixture that can adhere to chromatographic columns and, more importantly, cause significant and unpredictable ion suppression in the mass spectrometer's electrospray ionization (ESI) source. This can negatively impact the sensitivity, accuracy, and reproducibility of the assay for both Carebastine and this compound. If heparinized plasma is the only sample type available, extensive validation, including rigorous matrix effect assessments, is critical.
Q3: What are the potential issues with using Sodium Citrate as an anticoagulant?
A: The primary issue with sodium citrate is that it is a liquid anticoagulant, which results in a fixed dilution of the blood sample (typically 1 part citrate solution to 9 parts blood). This dilution must be accounted for in calculations, introducing a potential source of error. Additionally, citrate can sometimes cause matrix effects, although they are generally considered less severe than those from heparin.
Q4: Does the choice of anticoagulant affect the internal standard (this compound) differently than the analyte (Carebastine)?
A: Ideally, a stable isotope-labeled internal standard like this compound will have nearly identical physicochemical properties to the analyte.[4] Therefore, it should be affected by matrix effects, such as ion suppression from an anticoagulant, in the same way as Carebastine.[5] This co-suppression is the primary reason for using such an internal standard, as it effectively compensates for variability during sample preparation and analysis. However, severe or highly variable matrix effects can still compromise data quality, making the choice of a clean anticoagulant like EDTA preferable.
Troubleshooting Guide
Issue 1: Low signal intensity or poor sensitivity for Carebastine and this compound.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression from Anticoagulant | 1. Verify Anticoagulant: Confirm that the plasma samples were collected in K2EDTA tubes. If heparin tubes were used, this is the most likely cause. 2. Assess Matrix Effect: Perform a post-extraction addition experiment. Compare the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a pure solvent. A significant reduction in the plasma sample indicates ion suppression. 3. Chromatographic Separation: Modify the LC gradient to better separate Carebastine from early-eluting, ion-suppressing components like residual heparin or other matrix components. |
| Suboptimal Sample Preparation | 1. Review Extraction Protocol: Ensure the chosen sample preparation method (e.g., protein precipitation or solid-phase extraction) is validated and provides adequate recovery. 2. Check pH: Carebastine is a carboxylic acid. Ensure the pH of the sample and extraction solvents is optimized for its efficient extraction. |
Issue 2: High variability (%CV) in quality control (QC) samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Inconsistent Sample Collection: If samples were collected using different anticoagulants (e.g., a mix of EDTA and heparin tubes), this could introduce significant variability. Verify and standardize the collection protocol. 2. Variable Heparin Concentration: If heparin tubes were used, the amount of heparin can vary, leading to inconsistent ion suppression and high %CV. |
| Analyte Instability | 1. Assess Bench-Top Stability: Carebastine may be unstable in the collected matrix. Perform experiments to confirm its stability at room temperature in the specific plasma type (e.g., EDTA, heparin) being used. EDTA can sometimes enhance stability by chelating metal ions. 2. Check Freeze-Thaw Stability: Ensure the analyte is stable through the expected number of freeze-thaw cycles. |
Issue 3: Poor peak shape for Carebastine or this compound.
| Possible Cause | Troubleshooting Steps |
| Heparin Contamination | Heparin carryover can cause broad, tailing peaks. If heparin tubes were used, ensure the sample preparation method effectively removes it. Consider diverting the LC flow to waste during the initial part of the gradient to prevent column contamination. |
| Chromatography Issues | Review the mobile phase composition, pH, and column chemistry. Ensure compatibility with Carebastine's chemical properties. |
Data Presentation: Impact of Anticoagulants
While direct comparative data for Carebastine is limited, the following table illustrates the expected performance based on established principles of bioanalysis. These values are representative and should be confirmed by a validation study.
Table 1: Illustrative Comparison of Anticoagulant Effects on Carebastine Analysis
| Parameter | K2EDTA | Sodium Heparin | Sodium Citrate |
| Relative Signal Intensity | 100% (Reference) | 40 - 70% | 85 - 95% |
| Inter-sample Precision (%CV) | < 5% | 10 - 20% | < 7% |
| Risk of Ion Suppression | Low | High | Low-Medium |
| Sample Dilution Factor | None | None | ~1.1 |
| Overall Recommendation | Highly Recommended | Not Recommended | Acceptable with Caveats |
Experimental Protocols & Visualizations
Protocol 1: Anticoagulant Selection and Validation
This protocol outlines a procedure to validate the choice of anticoagulant for a Carebastine bioanalytical method.
-
Blood Collection: Collect whole blood from at least six different healthy donors into three sets of tubes each: K2EDTA, Sodium Heparin, and Sodium Citrate.
-
Plasma Preparation: Centrifuge the blood samples according to standard procedures within one hour of collection to harvest the plasma. Pool the plasma for each anticoagulant type.
-
QC Sample Preparation: Prepare low, medium, and high concentration Quality Control (QC) samples by spiking known amounts of Carebastine and this compound into the pooled plasma from each anticoagulant type.
-
Sample Extraction: Process five replicates of each QC level for each anticoagulant using a validated protein precipitation method.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Matrix Effect Assessment: Prepare a "post-extraction spike" set by extracting blank plasma from each anticoagulant type and adding the analyte and internal standard to the final supernatant. Also prepare a "neat solution" set in the reconstitution solvent.
-
LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method.
-
Data Evaluation:
-
Accuracy and Precision: Calculate the accuracy (% recovery) and precision (%CV) for the QC samples from each anticoagulant.
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of the post-extraction spike samples to the neat solution samples. An MF < 1 indicates ion suppression.
-
IS-Normalized MF: Ensure the matrix effect is consistent between the analyte and the internal standard.
-
Diagrams
Caption: Workflow for selecting and validating an anticoagulant for Carebastine analysis.
Caption: Decision tree for troubleshooting common issues in Carebastine bioanalysis.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Carebastine Using Carebastine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of carebastine in biological matrices, with a specific focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay using carebastine-d6 as a stable isotope-labeled internal standard. Carebastine is the active metabolite of the second-generation antihistamine, ebastine, and its accurate measurement is crucial for pharmacokinetic and bioequivalence studies.[1]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis.[2][3] It closely mimics the analyte throughout the extraction, chromatography, and ionization processes, thereby compensating for analytical variability and enhancing the accuracy and precision of the method.[2][4] This guide presents supporting experimental data from various validated methods, detailed experimental protocols, and visual workflows to assist researchers in their bioanalytical endeavors.
Performance Comparison of Bioanalytical Methods
The selection of an appropriate analytical method depends on the specific requirements of a study, balancing the need for sensitivity, selectivity, and throughput. The following tables summarize key validation parameters for an LC-MS/MS method utilizing this compound and an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of carebastine in human plasma.
Table 1: Linearity and Sensitivity of Carebastine Assays
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 1.013 - 1005.451 ng/mL | 3 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated, but accurate determinations were possible over the concentration range. |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL | Not explicitly stated, but likely higher than LC-MS/MS. |
| Internal Standard | This compound | Not typically used in the same manner. |
Table 2: Accuracy and Precision of Carebastine Assays
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Intra-day Precision (%CV) | ≤ 13.11% | Information not readily available. |
| Inter-day Precision (%CV) | Information not readily available. | Information not readily available. |
| Accuracy (% Bias) | Within ± 15% of nominal values is generally accepted. | Information not readily available. |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for replicating results and assessing the suitability of a method for a specific application.
LC-MS/MS Method with this compound
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To an aliquot of 200µL of plasma, 50µL of the this compound internal standard working solution is added and vortexed.
-
The sample is then loaded onto an appropriate SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte and internal standard are eluted with a suitable solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: 0.6 mL/min.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both carebastine and this compound, ensuring high selectivity.
Alternative Method: HPLC-UV
This method provides a more accessible and cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Human plasma samples are pre-treated and subjected to solid-phase extraction to isolate carebastine from the biological matrix.
2. High-Performance Liquid Chromatography
-
Column: Cyano column (250x4.0 mm I.D.).
-
Mobile Phase: Acetonitrile-methanol-0.012 M ammonium acetate buffer (20:30:48, v/v/v).
-
Flow Rate: 1.2 ml/min.
-
Column Temperature: 40°C.
3. UV Detection
-
Wavelength: 254 nm.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS assay of carebastine.
Caption: Simplified metabolic pathway of ebastine to carebastine.
References
Linearity, precision, and accuracy of Carebastine-d6 internal standard method
For researchers, scientists, and drug development professionals, the accurate quantification of Carebastine, the active metabolite of the antihistamine Ebastine, is crucial for pharmacokinetic, bioequivalence, and other clinical studies. The choice of analytical method and internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Carebastine-d6 as an internal standard against alternative methods.
Performance Characteristics: A Side-by-Side Comparison
The selection of an appropriate analytical method hinges on a thorough evaluation of its linearity, precision, and accuracy. The following tables summarize these key validation parameters for the quantification of Carebastine in human plasma using an LC-MS/MS method with this compound as an internal standard, and compares it with methods employing alternative internal standards (Carebastine-d5 and Terfenadine) and a different analytical technique (HPLC-UV).
Stable isotope-labeled internal standards, such as this compound and Carebastine-d5, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, which leads to high accuracy and precision.[1][2]
Linearity of Carebastine Assays
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A wider linear range allows for the quantification of samples with varying concentrations without the need for dilution.
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Carebastine-d5 | LC-MS/MS with Terfenadine | HPLC-UV |
| Linearity Range | 1.013 - 1005.451 ng/mL[3][4] | 1.00 - 300 ng/mL | 0.2 - 200 ng/mL | 3 - 1000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated | ≥ 0.996 | Not explicitly stated | Not explicitly stated |
Precision and Accuracy of Carebastine Assays
Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (%RSD), while accuracy indicates the closeness of a measured value to the true value, often expressed as the percentage of recovery or relative error (%RE).
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Carebastine-d5 | LC-MS/MS with Terfenadine | HPLC-UV |
| Intra-day Precision (%CV) | 8.65% | 2.9 - 8.5% | Not explicitly stated | ≤ 12.4% |
| Inter-day Precision (%CV) | Not explicitly stated | 4.1 - 7.9% | Not explicitly stated | ≤ 12.4% |
| Intra-day Accuracy | 105.22% | 95.7 - 104.3% of nominal | Not explicitly stated | 100 ± 15% of nominal |
| Inter-day Accuracy | Not explicitly stated | 97.3 - 102.7% of nominal | Not explicitly stated | 100 ± 15% of nominal |
| Mean Recovery of Internal Standard | 77.36% | 92.6% | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies are essential for the replication of results and for assessing the suitability of a method for a specific application.
LC-MS/MS Method with this compound Internal Standard
This method offers high sensitivity and selectivity for the quantification of Carebastine in biological matrices.
1. Sample Preparation (Solid Phase Extraction)
-
To 200µL of a plasma sample, add 50µL of the this compound internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Load the samples onto Strata-X-C 33 micro-extraction cartridges that have been pre-conditioned with 1.0 mL of methanol and 1.0 mL of water.
-
Wash the cartridges and elute the analyte and internal standard.
-
Evaporate the eluent and reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm
-
Mobile Phase: A mixture of methanol and Milli-Q water (50:50 v/v).
-
Flow Rate: 0.6 mL/min
-
Injection Volume: Not specified.
3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions: The method utilizes Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Carebastine and this compound.
Alternative Method: HPLC with UV Detection
This method is a robust and widely available alternative, particularly suitable for the analysis of Carebastine at higher concentrations.
1. Sample Preparation (Solid Phase Extraction)
-
Pre-treat plasma samples using solid-phase extraction (SPE) to remove interfering substances.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: Cyano column (250x4.0 mm I.D.)
-
Mobile Phase: Acetonitrile-methanol-0.012 M ammonium acetate buffer (20:30:48, v/v/v)
-
Flow Rate: 1.2 ml/min
-
Detection: UV at 254 nm
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Stability Showdown: A Comparative Analysis of Carebastine-d6 and Fexofenadine Following FDA Guidelines
For researchers and drug development professionals, ensuring the stability of a drug substance is a cornerstone of regulatory approval and therapeutic success. This guide provides a detailed comparison of the stability profiles of Carebastine-d6, a deuterated active metabolite of the antihistamine Ebastine, and Fexofenadine, a widely used second-generation antihistamine. The assessment is framed within the context of the U.S. Food and Drug Administration (FDA) stability testing guidelines, primarily referencing the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products."
While direct, comprehensive public stability data for this compound is limited, this guide leverages available information on Carebastine and its parent compound, Ebastine, to provide a relevant comparative analysis. It is important to note that while deuteration can enhance metabolic stability, its impact on physicochemical stability must be evaluated on a case-by-case basis. Fexofenadine, a well-established compound, serves as a benchmark with extensive publicly available stability data.
Comparative Stability Profiles
The following tables summarize the stability of Carebastine (as a proxy for this compound) and Fexofenadine under forced degradation conditions, as well as typical long-term and accelerated stability testing parameters as recommended by the FDA.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Carebastine/Ebastine | Fexofenadine |
| Acid Hydrolysis | Ebastine shows degradation in acidic conditions[1]. | Susceptible to degradation. Recovery of 82.51% after treatment with 0.5 N HCl at 80°C for 4 hours has been reported[2]. |
| Base Hydrolysis | Information not readily available for Carebastine. Ebastine is subject to degradation under basic conditions. | Shows some degradation. A recovery of 89.54% was observed after exposure to 0.5 N NaOH at 80°C for 4 hours[2]. |
| Oxidation | Ebastine is susceptible to oxidative stress[1]. | Significant degradation observed. Treatment with 30% H₂O₂ at 80°C for 2 hours resulted in only 22.01% recovery of the parent drug[2]. A major degradation product has been identified as the N-oxide of Fexofenadine. |
| Thermal Degradation | Ebastine is relatively stable to heat in its solid form. | Generally stable to thermal stress. Studies have shown minimal degradation when heated at 80°C for 8 hours. |
| Photodegradation | Information not readily available for Carebastine. Ebastine is reported to be sensitive to light. | Fexofenadine is known to be photolabile. Exposure to UV light at 254 nm leads to the formation of degradation products. Solid-state photostability studies also indicate degradation upon exposure to UV light. |
Table 2: Recommended Long-Term and Accelerated Stability Testing Parameters (as per ICH Q1A(R2))
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Publicly available data demonstrates that Fexofenadine hydrochloride tablets have a shelf life of 36 months under standard storage conditions, supported by long-term and accelerated stability studies. While specific long-term stability data for this compound is not publicly available, a study on the bioanalytical method for Carebastine indicated solution stability at room temperature for over 100 hours.
Experimental Protocols
The development of a stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method for Fexofenadine
A prevalent method for the analysis of Fexofenadine and its degradation products employs a reversed-phase C18 column.
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and methanol (e.g., in a 60:40 v/v ratio) is commonly used.
-
Column: A Hypersil BDS C18 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Flow Rate: Typically 1.0 to 1.5 mL/min.
-
Detection: UV detection at 215 nm or 254 nm.
-
Internal Standard: Lisinopril can be used as an internal standard.
Analytical Method for Carebastine
For the quantification of Carebastine, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is often preferred due to its high sensitivity and selectivity, especially in biological matrices.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typical.
-
Column: A reversed-phase C18 column, such as a Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm).
-
Flow Rate: Around 0.4 mL/min.
-
Detection: Mass spectrometry with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Visualization of Key Processes
To better illustrate the workflows and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis for Carebastine Utilizing Carebastine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of Carebastine, the active metabolite of Ebastine, with a focus on the application of Carebastine-d6 as a stable isotope-labeled internal standard. The objective is to furnish drug development professionals with the necessary data and protocols to make informed decisions regarding the selection of the most suitable analytical method for their pharmacokinetic, bioequivalence, or toxicokinetic studies. The principles and execution of Incurred Sample Reanalysis (ISR) are also detailed to ensure the reliability and reproducibility of bioanalytical data.
Performance Characteristics: A Side-by-Side Comparison
The selection of an appropriate bioanalytical method is pivotal for generating reliable data in drug development. The performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound as an internal standard is compared against an alternative High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The LC-MS/MS method, due to its high sensitivity and selectivity, is considered the gold standard for bioanalytical studies.[1]
| Parameter | LC-MS/MS Method with this compound IS | HPLC-UV Method |
| Linearity Range | 1.013 - 1005.451 ng/mL[2] | 3 - 1000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL[2][3] | 3 ng/mL |
| Intra-day Precision (%RSD) | 8.65% | ≤ 12.4% |
| Accuracy | 105.22% | 100 ± 15% of nominal values |
| Recovery | 77.33% | Not explicitly stated |
| Internal Standard | This compound | Not applicable |
| Sample Type | Human Plasma (K2EDTA) | Human Plasma |
Incurred Sample Reanalysis (ISR)
ISR is a critical procedure in regulated bioanalysis to ensure the reproducibility of a validated method. It involves reanalyzing a subset of samples from a study to verify that the analytical method is reliable for the specific study matrix.
Regulatory Acceptance Criteria for Small Molecules:
For a successful ISR, at least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the original measurement. This demonstrates the consistency and reproducibility of the bioanalytical method under real-world conditions.
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV assays are provided below to facilitate replication and validation.
LC-MS/MS Method with this compound Internal Standard
This method offers high sensitivity and selectivity for the quantification of Carebastine in biological matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of a plasma sample, 50 µL of the this compound internal standard working solution is added and vortexed.
-
The sample is then loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interferences.
-
Carebastine and this compound are eluted, and the eluate is evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm)
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is used.
-
Flow Rate: 0.6 mL/min
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Carebastine and this compound, ensuring high selectivity. The mass transitions of m/z 496.2/261.0 for Ebastine and its deuterated standard and 672.2/479.3/261.2 for Carebastine and its deuterated standard have been used.
HPLC-UV Method
This method provides a more accessible and cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity.
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, a protein precipitating agent (e.g., acetonitrile or methanol) is added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected or evaporated and reconstituted in the mobile phase.
2. Liquid Chromatography
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
3. UV Detection
-
The detector is set to a wavelength where Carebastine exhibits maximum absorbance.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
A Comparative Analysis of Carebastine-d6 and Carebastine-d5 as Internal Standards in Bioanalysis
In the precise world of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of a suitable internal standard is paramount for achieving accurate and reliable quantification of analytes. For the analysis of Carebastine, the active metabolite of the antihistamine Ebastine, stable isotope-labeled (SIL) internal standards are the preferred choice. This guide provides an objective comparison of two commonly used deuterated analogues, Carebastine-d6 and Carebastine-d5, based on available experimental data.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2] This guide will delve into the performance characteristics of this compound and Carebastine-d5, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate internal standard for their bioanalytical needs.
Performance Characteristics: A Data-Driven Comparison
The efficacy of an internal standard is evaluated through various validation parameters. The following tables summarize key performance data for bioanalytical methods utilizing this compound and Carebastine-d5 for the quantification of Carebastine in human plasma, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Bioanalytical Method Validation Parameters for Carebastine using this compound as an Internal Standard
| Parameter | Performance Characteristic |
| Linearity Range | 1.013 - 1005.451 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL |
| Mean Recovery (Carebastine) | Not explicitly stated |
| Mean Recovery (this compound) | Not explicitly stated |
| Precision (%CV) | Within acceptable limits |
| Accuracy (%RE) | Within acceptable limits |
| Data sourced from a study by Nair et al., 2018.[3] |
Table 2: Bioanalytical Method Validation Parameters for Carebastine using Carebastine-d5 as an Internal Standard
| Parameter | Performance Characteristic |
| Linearity Range | 1.00 - 300 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%CV) | 2.9% - 4.8% |
| Inter-day Precision (%CV) | 5.2% - 7.5% |
| Accuracy (%RE) | -3.7% to 4.3% |
| Mean Recovery (Carebastine) | 90.1% - 101.8% |
| Mean Recovery (Carebastine-d5) | 92.6% |
| Matrix Effect | 96.9% - 101.5% |
| Data sourced from a study by Wang et al., 2020.[1] |
Based on the available data, both this compound and Carebastine-d5 have demonstrated excellent performance as internal standards for the bioanalysis of Carebastine. Both deuterated analogues exhibit high levels of precision and accuracy across a wide linear range, which is crucial for regulated bioanalysis supporting pharmacokinetic studies. The recovery of Carebastine-d5 closely mirrors that of the analyte, and the matrix effect is well-controlled, indicating its ability to effectively compensate for analytical variability. While detailed recovery and matrix effect data for this compound were not available in the reviewed literature, its successful use in a validated method with a wide linear range suggests comparable performance.
Experimental Methodologies
The general workflow for the bioanalysis of Carebastine using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Method Using this compound as an Internal Standard
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Separation was achieved on a BDS Hypersil C18 column (50 x 4.6 mm, 5 µm).
-
Detection: Tandem mass spectrometry was operated in positive ionization mode.
Method Using Carebastine-d5 as an Internal Standard
-
Sample Preparation: Protein precipitation of human plasma samples with acetonitrile.
-
Chromatography: Separation was performed on a Synergi™ Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm). The mobile phase consisted of a gradient elution with 0.1% formic acid in 5 mM ammonium acetate (Mobile Phase A) and 100% methanol (Mobile Phase B).
-
Detection: Tandem mass spectrometry with positive ionization was used for detection.
Visualizing Key Processes
To further elucidate the context of Carebastine analysis, the following diagrams illustrate the metabolic pathway of its parent drug, Ebastine, and a typical bioanalytical workflow.
Caption: Metabolic pathway of Ebastine to its active metabolite, Carebastine.
Caption: A typical bioanalytical workflow for Carebastine quantification.
Conclusion
Both this compound and Carebastine-d5 are highly suitable internal standards for the accurate and precise quantification of Carebastine in biological matrices. The available data supports the robust performance of both deuterated analogues. The choice between the two may ultimately depend on commercial availability, cost, and the specific requirements of the analytical method being developed. For the highest level of accuracy and robustness in the bioanalysis of Carebastine, the use of a stable isotope-labeled internal standard such as Carebastine-d5 or this compound is strongly recommended over structural analogues.
References
Evaluating Terfenadine as an Alternative Internal Standard to Carebastine-d6 for the Quantification of Carebastine in Human Plasma
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of carebastine, the active metabolite of the antihistamine ebastine, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. While stable isotope-labeled (SIL) internal standards, such as carebastine-d6, are considered the gold standard, their availability and cost can be prohibitive. This guide provides a comprehensive evaluation of terfenadine as a viable and more accessible alternative internal standard to this compound for the bioanalysis of carebastine.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization to compensate for any potential variability. This section presents a comparative summary of the key performance parameters for the quantification of carebastine using either terfenadine or this compound as the internal standard. The data is compiled from validated bioanalytical methods reported in peer-reviewed literature.
| Performance Parameter | Method Using Terfenadine as Internal Standard | Method Using this compound as Internal Standard |
| Analyte | Carebastine | Carebastine |
| Linearity Range | 0.2 - 200 ng/mL | 1.013 - 1005.451 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 1.013 ng/mL |
| Intra-day Precision (%CV) | < 12.5%[1] | Not explicitly stated for this compound, but method validated |
| Inter-day Precision (%CV) | < 12.5%[1] | Not explicitly stated for this compound, but method validated |
| Accuracy | > 88%[1] | Within acceptable limits as per ICH guidelines |
| Recovery | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the quantification of carebastine using both terfenadine and this compound as internal standards.
Method Using Terfenadine as an Internal Standard
This method was developed for the simultaneous determination of ebastine and its metabolites, including carebastine, in human plasma.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of plasma, add the internal standard solution (terfenadine).
-
Add 1 M HCl.
-
Extract the compounds using a mixture of diethyl ether and dichloromethane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with acetonitrile and 5 mM ammonium acetate (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Carebastine: m/z 500.6 → 167.1
-
Terfenadine (IS): m/z 472.7 → 436.0
-
Method Using this compound as an Internal Standard
This method was developed for the simultaneous quantification of ebastine and carebastine in human plasma.
Sample Preparation (Solid Phase Extraction):
-
To a volume of plasma, add the internal standard solution (this compound).
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Carebastine: Not explicitly stated in the provided search results.
-
This compound (IS): Not explicitly stated in the provided search results.
-
Visualizing the Bioanalytical Workflow
To illustrate the general procedure for quantifying carebastine in plasma samples using an internal standard and LC-MS/MS, the following workflow diagram is provided.
Caption: General workflow for the bioanalysis of carebastine in plasma.
Conclusion
The available data suggests that terfenadine can be a suitable and cost-effective alternative internal standard to this compound for the quantification of carebastine in human plasma. The method utilizing terfenadine demonstrated acceptable linearity, a low limit of quantification, and good precision and accuracy. While a stable isotope-labeled internal standard like this compound is theoretically the ideal choice due to its closer physicochemical properties to the analyte, the experimental evidence indicates that a well-validated method using terfenadine can also provide reliable and accurate results.
For researchers and drug development professionals, the choice between terfenadine and this compound will depend on several factors, including the specific requirements of the study, budget constraints, and the availability of the deuterated standard. It is crucial that regardless of the internal standard chosen, a thorough method validation is conducted according to regulatory guidelines to ensure the integrity and reliability of the bioanalytical data.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Carebastine Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for Carebastine, the active metabolite of ebastine. It offers a comparative look at common analytical techniques, detailed experimental protocols for a cross-validation study, and visual workflows to facilitate understanding and implementation.
The primary analytical methods for the quantification of Carebastine in biological matrices, such as human plasma, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both are robust techniques, they differ in sensitivity, selectivity, and instrumentation, making cross-validation essential when data from different laboratories are to be compared or combined.[1]
Comparative Analysis of Analytical Methods
A successful cross-validation study hinges on a thorough understanding of the performance characteristics of the analytical methods being compared. Below is a summary of typical performance data for a validated LC-MS/MS method and a general HPLC method for Carebastine analysis.
| Parameter | LC-MS/MS Method | HPLC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 95.2% - 105.2% | 98.0% - 102.0% | 85% - 115% (80% - 120% for LLOQ) |
| Precision (%RSD) | Intra-day: ≤ 8.7% Inter-day: ≤ 12.4% | Intra-day: ≤ 2.0% Inter-day: ≤ 2.0% | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 3.0 ng/mL | Method dependent |
| Recovery | ~77% | Not explicitly stated | Consistent and reproducible |
| Sample Type | Human Plasma (K2EDTA) | Human Plasma | Defined in protocol |
Experimental Protocol for Inter-Laboratory Cross-Validation
This protocol outlines the key steps for conducting a cross-validation study of Carebastine analytical methods between two or more laboratories.
Objective
To demonstrate the equivalency of analytical results for Carebastine obtained from different laboratories using either the same or different validated analytical methods.
Materials and Methods
-
Reference Standards: Certified reference standards of Carebastine and a suitable internal standard (e.g., Carebastine-d6).
-
Quality Control (QC) Samples: A single batch of QC samples should be prepared at a central location and distributed to all participating laboratories. These should include low, medium, and high concentrations of Carebastine in the relevant biological matrix.
-
Analytical Columns and Reagents: Each laboratory should use its own validated analytical column and reagents as specified in their respective standard operating procedures (SOPs).
Sample Analysis
-
Each participating laboratory will analyze the full set of blinded QC samples.
-
The analysis should be performed by a qualified analyst according to the laboratory's validated SOP for Carebastine analysis.
-
It is recommended to perform at least three independent analytical runs.
Data Analysis and Acceptance Criteria
-
The concentration of Carebastine in each QC sample is to be determined using the calibration curve generated in each respective laboratory.
-
The mean concentration, standard deviation, and coefficient of variation (%CV) should be calculated for each QC level by each laboratory.
-
Acceptance Criteria: The mean accuracy of the QCs from each laboratory should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. The percentage difference between the means of the two laboratories should also ideally be within ±15%.
Visualizing the Cross-Validation Workflow
To better illustrate the process, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical relationships in an analytical method comparison.
Detailed Methodologies for Key Experiments
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for Carebastine analysis involves the following:
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation. The supernatant is then injected into the HPLC system.
-
Chromatographic Conditions:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for bioanalytical studies.[1]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction of plasma samples to remove interfering substances and concentrate the analyte.
-
Chromatographic Conditions:
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Carebastine and its internal standard.
-
By following this guide, researchers and drug development professionals can effectively design and execute a cross-validation study for Carebastine analytical methods, ensuring data integrity and comparability across different laboratories. This is a critical step in the generation of reliable pharmacokinetic and pharmacodynamic data for regulatory submissions and clinical trial success.
References
Precision in Bioanalysis: A Comparative Guide to Carebastine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic and bioequivalence studies. This guide provides an in-depth comparison of the analytical performance of Carebastine-d6 as an internal standard in the bioanalysis of Carebastine, with a focus on inter-day and intra-day precision. This analysis is supported by experimental data from published literature and offers a comparative look at alternative internal standards.
Carebastine is the active metabolite of the second-generation antihistamine, Ebastine. Its accurate measurement in biological matrices is crucial for understanding the drug's efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method to ensure the reliability of bioanalytical data by correcting for variability during sample processing and analysis.
Performance Comparison of Internal Standards
The precision of an analytical method is a critical measure of its reproducibility. It is typically expressed as the percent coefficient of variation (%CV) and is assessed within a single analytical run (intra-day precision) and across multiple days (inter-day precision). The following table summarizes the performance of this compound and compares it with other deuterated and structural analog internal standards used for the quantification of Carebastine.
| Internal Standard | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | Carebastine | 8.65[1] | Not Explicitly Stated[2][3] |
| Carebastine-d5 | Carebastine | Not Explicitly Stated | Not Explicitly Stated |
| Terfenadine | Carebastine | <12.5[2] | <12.5[2] |
While specific inter-day precision data for Carebastine analysis using this compound is not always explicitly stated in published literature, the available intra-day precision data demonstrates a high degree of reproducibility within a single analytical run. For comparison, a method utilizing the structural analog Terfenadine as an internal standard reported both intra-day and inter-day precision to be less than 12.5%. An alternative HPLC-UV method also reported inter-day precision of ≤ 12.4%.
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of reliable bioanalytical data. The following is a detailed methodology for the quantification of Carebastine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 50 µL of the working solution of this compound.
-
Vortex the sample for 10 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Dry the cartridge thoroughly.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm particle size.
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Carebastine: Specific precursor-to-product ion transitions are monitored.
-
This compound: Specific precursor-to-product ion transitions are monitored.
-
Experimental Workflow Visualization
To further elucidate the analytical process, the following diagram illustrates the experimental workflow for assessing the precision of Carebastine analysis using this compound as an internal standard.
References
Ruggedness and robustness testing of the Carebastine-d6 method
An Objective Comparison of Analytical Methods for Carebastine Quantification with a Focus on the Ruggedness and Robustness of the Carebastine-d6 Method
For researchers, scientists, and drug development professionals, the reliable quantification of drug metabolites is paramount for successful pharmacokinetic and bioequivalence studies. Carebastine, the active metabolite of ebastine, is no exception, necessitating robust analytical methods for its accurate measurement in biological matrices. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard against an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The use of a deuterated internal standard like this compound is a well-established strategy to enhance the accuracy and precision of bioanalytical methods.[1]
This document presents supporting experimental data, detailed methodologies, and visual representations of workflows to facilitate an informed decision-making process for the quantification of carebastine.
Data Presentation: A Side-by-Side Comparison of Performance
The performance of an analytical method is evaluated through a series of validation parameters. The following tables summarize the key performance characteristics for both the LC-MS/MS method with a deuterated internal standard and a conventional HPLC-UV method for the quantification of carebastine in human plasma.
Table 1: Performance Characteristics of Analytical Methods for Carebastine
| Performance Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV Method |
| Linearity Range | 1.013 - 1005.451 ng/mL[2] | 3 - 1000 ng/mL |
| Precision (%RSD) | Not explicitly stated, but method deemed precise[2] | ≤ 12.4% |
| Accuracy | Method deemed accurate[2] | 100 ± 15% of nominal values |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL[2] | 3 ng/mL |
| Recovery | 77.33% | Not explicitly stated |
| Sample Type | Human Plasma (K2EDTA) | Human Plasma |
Table 2: Ruggedness and Robustness Testing of the this compound LC-MS/MS Method
A critical aspect of method validation is to assess its ruggedness and robustness, which ensures the reliability of the method during normal usage and when transferred between different laboratories or analysts. A validated LC-MS/MS method for Carebastine using this compound as an internal standard was found to be rugged and robust, with the results meeting acceptable criteria as per ICH guidelines.
Robustness is typically evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. While the specific numerical data from the robustness study of the this compound method is not publicly detailed, a representative experimental design for such a study is outlined below. The acceptance criterion for robustness is typically that the relative standard deviation (%RSD) of the results remains within an acceptable range (e.g., <15%).
| Parameter Varied | Original Condition | Variation 1 | Variation 2 |
| Flow Rate | 0.6 mL/min | 0.55 mL/min | 0.65 mL/min |
| Column Temperature | Ambient | 20°C | 30°C |
| Mobile Phase Composition (Organic %) | e.g., 70% | 68% | 72% |
| Different Analyst | Analyst 1 | Analyst 2 | - |
| Different Instrument | Instrument 1 | Instrument 2 | - |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the replication of results and for assessing the suitability of a method for a specific application.
LC-MS/MS Method with this compound Internal Standard
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.
-
Sample Preparation (Solid Phase Extraction - SPE) : Human plasma samples are pre-treated. Solid-phase extraction is employed to isolate carebastine and its deuterated internal standard (this compound) from the biological matrix. The extracted analytes are then reconstituted in a suitable solvent for injection.
-
Liquid Chromatography :
-
Column : BDS Hypersil C18 (50 mm × 4.6 mm, 5µm)
-
Mobile Phase : A suitable gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate : 0.6 mL/min
-
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both carebastine and this compound, ensuring high selectivity and minimizing interferences. For example, a possible transition for Carebastine is m/z 500.6 -> 167.1.
-
HPLC-UV Method
This method provides a more accessible and cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity.
-
Sample Preparation (Solid Phase Extraction - SPE) : Similar to the LC-MS/MS method, plasma samples are pre-treated using solid-phase extraction to remove interfering substances.
-
High-Performance Liquid Chromatography :
-
Column : A cyano column (250x4.0 mm I.D.) is a suitable choice.
-
Mobile Phase : An isocratic mixture of acetonitrile, methanol, and an ammonium acetate buffer (e.g., 20:30:48, v/v/v).
-
Flow Rate : Approximately 1.2 ml/min.
-
Detection : UV detection at a wavelength of 254 nm.
-
Mandatory Visualization
Caption: Workflow for Ruggedness and Robustness Testing of the this compound Method.
Caption: Decision Pathway for Selecting an Analytical Method for Carebastine.
References
Safety Operating Guide
Navigating the Safe Disposal of Carebastine-d6 in a Laboratory Setting
Ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with deuterated compounds like Carebastine-d6, a derivative of the antihistamine Ebastine, adherence to strict disposal protocols is essential. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in the general trash or down the drain.[1] All disposal procedures must comply with local, state, and federal regulations.[2]
Pre-Disposal Safety and Handling
Key Safety Precautions:
| Safety Parameter | Guideline | Reference |
| Personal Protective Equipment (PPE) | Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. | [1][3] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk. | |
| Spill Management | In case of a spill, cover with an appropriate absorbent material, and collect it mechanically into a labeled container for disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, following a structured protocol to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly and accurately labeled as "Waste this compound". Include any relevant hazard symbols as required by your institution.
-
Segregation: Keep this compound waste separate from other incompatible waste streams to prevent dangerous chemical reactions.
2. Containerization:
-
Primary Container: Collect all waste, including unused compounds and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, sealed, and leak-proof container.
-
Container Material: Ensure the container is made of a material compatible with the chemical. Avoid storing in metal containers if the waste is acidic or basic.
3. Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated, secure waste accumulation area that is well-ventilated and away from general laboratory traffic.
-
Regulatory Time Limits: Be aware of and adhere to the maximum allowable time for storing hazardous waste on-site, which can be up to 90 days in some jurisdictions.
4. Professional Disposal:
-
Licensed Vendor: Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste disposal company.
-
Documentation: Ensure a manifest or certificate of destruction is provided by the vendor and keep these records for a minimum of three years.
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling pharmaceutical waste in a research setting involves a cradle-to-grave management system. This ensures that the waste is handled safely from the point of generation to its final disposal. The key steps involve proper identification, segregation, storage, and transfer to a licensed disposal facility, all of which are governed by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
